Boc-D-threo-3-phenylserine
Description
BenchChem offers high-quality Boc-D-threo-3-phenylserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-phenylserine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUVMOXNPGTBK-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of Boc-D-threo-3-phenylserine
This guide is structured as an advanced technical whitepaper designed for researchers and process chemists. It prioritizes structural rigor, synthetic methodology, and analytical validation.
Structural Characterization, Synthetic Pathways, and Analytical Validation
Executive Summary & Molecular Architectonics
Boc-D-threo-3-phenylserine is a protected non-proteinogenic amino acid serving as a critical chiral building block in the synthesis of complex peptidomimetics, antibiotics (e.g., vancomycin derivatives), and protease inhibitors. Its structural complexity arises from the presence of two contiguous stereogenic centers (
Chemical Identity
| Parameter | Specification |
| IUPAC Name | (2R,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoic acid |
| Common Name | Boc-D-threo-3-phenylserine |
| CAS Number | 102507-18-6 |
| Molecular Formula | |
| Molecular Weight | 281.31 g/mol |
| Stereochemistry | D-configuration at |
Stereochemical Definition: The "Threo" Distinction
The term "threo" is derived from the sugar threose and indicates that, in a Fischer projection, the heteroatoms (amino and hydroxyl groups) reside on opposite sides of the carbon backbone.[1] For the D- isomer (which fixes the amino group on the right), the "threo" relationship mandates the hydroxyl group be on the left.
-
D-erythro: (2R, 3R) – Substituents on the same side.
-
D-threo: (2R, 3S) – Substituents on opposite sides.
Figure 1: Stereochemical relationships between phenylserine isomers. The target molecule (Blue) possesses the (2R, 3S) configuration.
Synthetic Pathways & Process Chemistry
The synthesis of Boc-D-threo-3-phenylserine generally proceeds via the formation of the free amino acid followed by N-terminal protection. The critical challenge is establishing the threo diastereoselectivity during the C-C bond formation.
Primary Route: Copper(II)-Catalyzed Aldol Condensation
The classic route utilizes a glycine-copper(II) complex. The metal center coordinates both the glycine and the benzaldehyde, favoring the thermodynamically stable threo isomer via a Zimmerman-Traxler-like transition state.
Reaction Scheme:
-
Complexation: Glycine +
+ Base Copper-Glycinate enolate. -
Aldol Addition: Reaction with Benzaldehyde
threo/erythro mixture (often favoring threo > 3:1). -
Decomplexation: Acid hydrolysis or ion exchange removes Copper.
-
Resolution: Enzymatic resolution (e.g., using Penicillin G acylase) or chiral salt crystallization to isolate the D-threo isomer.
-
Protection: Reaction with Di-tert-butyl dicarbonate (
).
Protocol: Boc-Protection of D-threo-3-phenylserine
Prerequisite: Pure D-threo-3-phenylserine zwitterion.
Reagents:
-
D-threo-3-phenylserine (1.0 eq)
- (1.1 eq)
-
(2.0 eq) or
(2.5 eq) -
Solvent: 1:1 Dioxane/Water or THF/Water
Step-by-Step Methodology:
-
Dissolution: Suspend D-threo-3-phenylserine (10 mmol) in water (15 mL) and dioxane (15 mL).
-
Basification: Cool to 0°C. Add 1N NaOH dropwise to adjust pH to ~10-11. The solution should become clear as the zwitterion is deprotonated.
-
Addition: Add
(11 mmol) dissolved in a minimal amount of dioxane dropwise over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12-18 hours. Monitor pH periodically; maintain >9 by adding small aliquots of NaOH if necessary.
-
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Wash the aqueous phase with Ethyl Acetate (
mL) to remove unreacted and non-polar impurities. -
Critical Step: Acidify the aqueous layer carefully with 1N
or citric acid to pH 2-3 at 0°C. (Avoid strong mineral acids like HCl if possible to prevent Boc cleavage, though rapid extraction is usually safe). -
Extract the product into Ethyl Acetate (
mL).
-
-
Isolation: Dry combined organics over
, filter, and concentrate to yield the crude Boc-amino acid. Recrystallize from EtOAc/Hexanes.
Figure 2: Process flow for the N-Boc protection of the zwitterionic precursor.
Analytical Validation (E-E-A-T)
Distinguishing the threo isomer from the erythro isomer is the most common analytical hurdle.
Nuclear Magnetic Resonance (NMR)
The vicinal coupling constant (
| Isomer | Conformational Logic | |
| Threo (Target) | 4.0 – 5.5 Hz | Favors a gauche conformation due to intramolecular H-bonding (in non-polar solvents) or specific solvation. |
| Erythro | 9.0 – 10.0 Hz | Favors an anti-periplanar conformation to minimize steric clash between the phenyl and carboxylate groups. |
Note: In
Optical Rotation
Specific rotation is highly solvent and concentration-dependent.
-
Literature Value (Free Acid D-threo):
to ( ). -
Boc-Derivative: Expect
values to differ significantly. Always compare against a certified reference standard (CRS) for enantiomeric excess (ee) determination.
HPLC Method for Diastereomeric Purity
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.
-
Detection: UV at 254 nm (Phenyl absorption).
-
Separation: The threo and erythro isomers typically have distinct retention times (
), allowing for precise quantification of diastereomeric excess (de).
Utility in Drug Discovery[5][7][8][9]
Boc-D-threo-3-phenylserine is not merely a reagent; it is a scaffold encoder.
-
Vancomycin Aglycon Synthesis: The D-threo-3-phenylserine motif mimics the specialized amino acids found in the binding pocket of vancomycin-group antibiotics.
-
Protease Inhibitors: The hydroxy-ethylene isostere (derived from reduction of the phenylserine) is a transition-state mimic for aspartyl proteases (e.g., HIV protease, BACE1).
-
Peptide Rigidification: Incorporating phenylserine into a peptide backbone restricts conformational freedom via the
and torsion angles, often locking bioactive peptides into their high-affinity conformation.
References
-
Structural Confirmation & Stereochemistry
-
Synthesis & Enzymatic Resolution
-
Misono, H., et al. "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." Applied Microbiology and Biotechnology, 2005.
-
-
NMR Analysis of Diastereomers
-
Kingsbury, C.A. "Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy."[3] Journal of Organic Chemistry. (Foundational text on J-coupling in 1,2-disubstituted systems).
-
-
Boc-Protection Protocols
-
Organic Syntheses, Coll. Vol. 6, p.203 (1988); Vol. 57, p.45 (1977). (Standard Boc-protection methodologies).
-
Sources
Technical Guide: Physicochemical Profiling of Boc-D-threo-3-phenylserine
[1]
Executive Summary
Boc-D-threo-3-phenylserine is a protected non-canonical amino acid featuring two contiguous chiral centers.[1] It serves as a critical chiral building block in the synthesis of complex peptidomimetics, antibiotics (e.g., vancomycin analogs), and protease inhibitors. Its specific "threo" configuration and D-enantiomeric backbone confer unique conformational constraints and proteolytic stability to peptide chains.
| Core Attribute | Detail |
| CAS Number | 102507-18-6 |
| IUPAC Name | (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoic acid |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.31 g/mol |
| Stereochemistry | D-threo (2R, 3S) |
| Appearance | White to off-white crystalline powder |
Chemical Identity & Stereochemistry
The stereochemical integrity of Boc-D-threo-3-phenylserine is its most critical quality attribute.[1] Unlike standard amino acids with a single chiral center, phenylserine possesses two (C2 and C3), leading to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro.
Stereochemical Configuration
-
D-Configuration: Refers to the absolute configuration at the
-carbon (C2), which is (R) . -
Threo-Configuration: Indicates that the amino and hydroxyl groups are on opposite sides in the Fischer projection. For the D-isomer, this dictates the
-carbon (C3) is (S) . -
Absolute Assignment: (2R, 3S) .
Structural Visualization
The following diagram illustrates the stereochemical relationships and the derivatization pathway.
Caption: Stereochemical relationship between the target D-threo isomer and its potential impurities.
Physicochemical Properties
Researchers must validate these properties for every new lot, as trace diastereomeric impurities can significantly alter melting points and solubility.
Solid-State Properties[1]
-
Physical State: Crystalline solid.
-
Melting Point: Typically 105–115 °C (Note: Pure enantiomers often have sharp melting points; a broad range >2°C indicates diastereomeric contamination).
-
Hygroscopicity: Low to moderate. Store in a desiccator.
Solution Properties
-
Solubility Profile:
-
Soluble: Methanol, Ethanol, DMF, DMSO, Dichloromethane (DCM), Ethyl Acetate.
-
Sparingly Soluble: Diethyl ether, Toluene.
-
Insoluble: Water (unless pH is adjusted > 8, though this risks racemization or Boc removal if too high/low).
-
-
pKa (Predicted):
-
Carboxyl group: ~3.5[1]
-
Hydroxyl group: ~13.0 (The Boc-amine is non-basic).
-
-
LogP: ~1.5 to 1.8 (Lipophilic due to the phenyl and Boc groups).
Optical Rotation[1][2]
-
Specific Rotation
: Must be determined experimentally.-
Reference: The L-threo enantiomer typically exhibits rotation in the range of
to (c=1, EtOH). -
Expectation:Boc-D-threo-3-phenylserine is expected to have an opposite rotation (negative value) in similar solvents, though solvent effects (e.g., changing from EtOH to AcOH) can invert the sign. Always compare against a Certificate of Analysis (CoA) specific to the batch.
-
Analytical Characterization Protocols
Trustworthy identification requires distinguishing the threo isomer from the erythro contaminant.
Nuclear Magnetic Resonance (NMR)
The coupling constant (
-
Protocol: Dissolve ~10 mg in DMSO-
or CD OD. -
Diagnostic Signal: Look at the doublet for the
-proton (approx. 4.0–4.5 ppm).-
Threo (Anti): Smaller coupling constant, typically
. -
Erythro (Syn): Larger coupling constant, typically
.
-
-
Note: The intramolecular Hydrogen bonding in non-polar solvents can affect these values. DMSO is preferred to disrupt these bonds for consistent measurement.
High-Performance Liquid Chromatography (HPLC)
Standard C18 columns may not separate diastereomers efficiently.
-
Column: Chiral stationary phase (e.g., Chiralpak AD-H or OD-H) is recommended for enantiomeric purity.
-
Mobile Phase: Hexane : Isopropanol (with 0.1% TFA) gradient.
-
Detection: UV at 254 nm (Phenyl absorption).
Mass Spectrometry (MS)
-
Ionization: ESI (Positive Mode).
-
Key Fragments:
-
Loss of Boc group:
(Phenylserine core). -
Loss of t-Butyl:
.
-
Handling & Synthetic Utility
Storage & Stability[1][2]
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the benzylic position over long periods.
-
Stability: Stable for >2 years if kept dry. Avoid strong acids (removes Boc) and strong bases (risk of epimerization at C2).
Deprotection Workflow
To access the free amine for peptide coupling:
-
Reagent: 4M HCl in Dioxane or 50% TFA in DCM.
-
Conditions: 0 °C to Room Temperature, 30–60 minutes.
-
Scavengers: Add triethylsilane (TES) if the benzylic hydroxyl is prone to carbocation formation (though less critical here than for Trityl groups).
Workflow Diagram: Quality Control
Caption: Recommended Quality Control workflow before utilizing the reagent in synthesis.
References
-
Chemical Identity: PubChem.[2][3][4][5] D-threo-3-phenylserine (CID 672406). National Library of Medicine. Available at: [Link][1]
- Stereochemical Rules: Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality.
-
Synthetic Application: Misono, H., et al. (2005).[6] Characterization of an Inducible Phenylserine Aldolase. ResearchGate. Available at: [Link]
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Phenylserine | C9H11NO3 | CID 12314153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. D-threo-3-phenylserine | C9H11NO3 | CID 672406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility & Handling of Boc-D-threo-3-phenylserine
This guide is structured as an advanced technical resource for process chemists and researchers handling Boc-D-threo-3-phenylserine. It synthesizes physicochemical principles with practical, field-proven methodologies.
Executive Summary
Boc-D-threo-3-phenylserine (CAS: 102507-18-6) is a critical chiral building block in the synthesis of complex peptides and peptidomimetics. Its structural duality—combining a lipophilic N-terminal protecting group (tert-butyloxycarbonyl) and a phenyl ring with a polar
This guide provides a definitive solubility landscape, purification workflows, and troubleshooting protocols designed to maximize yield and enantiomeric purity during drug development campaigns.
Physicochemical Profile & Solubility Logic
To manipulate this compound effectively, one must understand the competing forces within its structure:
-
Lipophilic Domains: The tert-butyl group and the phenyl ring drive solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).
-
Polar/H-Bonding Domains: The carboxylic acid and, critically, the
-hydroxyl group introduce hydrogen bond donor/acceptor sites. This increases solubility in alcohols (MeOH, EtOH) but significantly increases the risk of "oiling out" in non-polar solvents compared to Boc-Phe-OH.
Solubility Landscape Table
| Solvent Class | Specific Solvents | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvent for coupling reactions; excellent for preventing aggregation. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>80 mg/mL) | Preferred for extraction and workup. Partitions well against aqueous acid/base. |
| Polar Aprotic | DMF, DMSO, NMP | Very High (>200 mg/mL) | Used for peptide coupling (SPPS). Difficult to remove; avoid for recrystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | High (Warm) to Moderate (Cold) | Excellent for recrystallization (often mixed with water). |
| Ethers | THF, 2-MeTHF, Dioxane | High | Good reaction solvents; 2-MeTHF is a greener alternative to DCM. |
| Hydrocarbons | Hexanes, Heptane, Pentane | Insoluble (<1 mg/mL) | Critical Anti-Solvents . Used to induce precipitation or crystallization.[1][2] |
| Water | Water | Insoluble (at pH < 7) | Soluble only as a salt at pH > 8 (e.g., in NaHCO₃). |
Experimental Protocols
Protocol A: Standard Solubility Screening
Use this protocol to determine the precise saturation point for your specific batch, as impurity profiles can shift solubility boundaries.
-
Preparation : Weigh 50 mg of Boc-D-threo-3-phenylserine into a 4 mL vial.
-
Addition : Add the target solvent in 100 µL increments at 25°C.
-
Observation : Vortex for 30 seconds after each addition.
-
Clear solution: Soluble.
-
Turbid/Solid remains: Insoluble.
-
-
Thermal Stress : If insoluble at 0.5 mL (100 mg/mL), heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.
Protocol B: Purification via Acid-Base Extraction
This is the primary method to remove non-acidic impurities and unreacted reagents before recrystallization.
-
Dissolution : Dissolve crude material in Ethyl Acetate (10 mL/g).
-
Basic Extraction : Extract with saturated NaHCO₃ (3 x 5 mL/g). The product moves to the aqueous phase (as the carboxylate salt); non-acidic impurities remain in the organic phase.
-
Wash : Wash the combined aqueous layer with fresh Ethyl Acetate (to remove trapped lipophilic impurities).
-
Acidification : Cool the aqueous layer to 0–5°C. Slowly acidify to pH 2–3 using 1M KHSO₄ or 10% Citric Acid. Avoid strong mineral acids (HCl) if possible to prevent Boc cleavage.
-
Re-extraction : Extract the cloudy acidic aqueous layer with Ethyl Acetate (3 x).
-
Drying : Dry organic layer over Na₂SO₄, filter, and concentrate.
Protocol C: Recrystallization (The "Anti-Solvent" Method)
Due to the
-
Dissolve : Dissolve the dried foam/oil in the minimum amount of warm Ethyl Acetate (40–45°C).
-
Seed : If available, add a tiny crystal of pure Boc-D-threo-3-phenylserine.
-
Precipitate : Add Hexanes (or Heptane) dropwise with slow stirring until a persistent turbidity is observed.
-
Ratio Target: Typically 1:3 to 1:5 (EtOAc:Hexane).
-
-
Crystallize : Allow the mixture to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Warning: Do not cool rapidly, or the product will oil out.
-
-
Collect : Filter the white solid and wash with cold Hexanes.
Visualization: Purification Workflow
The following diagram illustrates the decision logic for purifying Boc-D-threo-3-phenylserine, highlighting the critical phase-transfer steps.
Figure 1: Acid-Base Extraction and Recrystallization Workflow for Boc-D-threo-3-phenylserine.
Troubleshooting & Best Practices
The "Oiling Out" Phenomenon
Problem: Upon adding the anti-solvent (Hexane), the product separates as a sticky oil rather than a crystal.
Cause: The
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the interface of the oil and solvent.
-
Seeding: This is the most effective method. Save a small amount of crude solid before dissolving to use as seeds.
-
Solvent Switch: If EtOAc/Hexane fails, try Ethanol/Water . Dissolve in warm Ethanol, then add water dropwise until turbid.
Stability in Solution
-
DCM/CHCl₃: Stable for days at room temperature.
-
Methanol/Ethanol: Stable, but avoid prolonged heating (>50°C) to prevent potential transesterification, although the Boc group usually suppresses this.
-
DMF/DMSO: Use fresh. Old DMF containing dimethylamine can cause slow deprotection or side reactions.
References
-
Sigma-Aldrich. BOC-ON Reagent Technical Bulletin. Accessed via Merck/Sigma-Aldrich. Link
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Link
-
Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Org. Synth. 1980, 59, 183. (Standard protocol for Boc-Phe analogs). Link
-
Google Patents. CN112661672A: Crystallization method of Boc-amino acid. (Describes the oil-to-crystal transition using weak polar solvents). Link
-
PubChem. DL-threo-beta-Phenylserine Compound Summary. National Library of Medicine. Link
Sources
Technical Guide: Structural, Synthetic, and Analytical Differentiation of Threo and Erythro Boc-3-Phenylserine Isomers
Executive Summary
Boc-3-phenylserine (N-tert-butoxycarbonyl-3-phenylserine) is a critical non-proteinogenic amino acid scaffold used in the synthesis of complex peptidomimetics, antibiotics (e.g., vancomycin congeners), and chiral auxiliaries. The compound possesses two contiguous stereocenters at the
The distinction between threo (anti) and erythro (syn) diastereomers is non-trivial due to rotational freedom in acyclic systems, which complicates NMR assignment. This guide provides a definitive technical framework for identifying, synthesizing, and separating these isomers, prioritizing methods with high stereochemical fidelity.
Stereochemical Fundamentals
Nomenclature and Absolute Configuration
The terms threo and erythro are derived from the carbohydrates threose and erythrose.[2] In the context of 3-phenylserine:
-
Erythro (Syn): In the Fischer projection, the amino group (
) and the hydroxyl group ( ) are on the same side .-
Configurations: (
) and ( ).
-
-
Threo (Anti): In the Fischer projection, the amino group and the hydroxyl group are on opposite sides .
-
Configurations: (
) and ( ).
-
Note on Cahn-Ingold-Prelog (CIP) Priority: Unlike simple aliphatic amino acids, the presence of the phenyl ring at C3 and the oxygen at C3 affects priority.
-
L-threo: (
)-Boc-3-phenylserine (Precursor to Chloramphenicol analogs). -
L-erythro: (
)-Boc-3-phenylserine.
Visualizing the Isomers
The following Graphviz diagram illustrates the stereochemical relationships and the decision logic for assignment.
Caption: Decision tree for stereochemical assignment based on Fischer projection and resulting conformational properties.
Spectroscopic Differentiation (NMR)[3]
The most common error in assigning phenylserine isomers is relying on acyclic coupling constants without considering solvent effects.
The Coupling Constant ( ) Rule
In non-polar solvents (e.g.,
| Feature | Threo (Anti) | Erythro (Syn) | Mechanistic Rationale |
| 8.0 – 10.0 Hz | 3.0 – 5.0 Hz | Threo isomer adopts a conformation where | |
| Chemical Shift ( | Upfield (Rel.) | Downfield (Rel.)[3] | Anisotropic effect of the phenyl ring often shields the |
| Solvent Effect | High Stability | Variable | In polar solvents (DMSO- |
Critical Protocol: Always run NMR in
Chemical Derivatization (The "Gold Standard")
If
-
Cis-oxazolidinone (from Erythro):
Hz. -
Trans-oxazolidinone (from Threo):
Hz. -
Note: This reverses the acyclic trend due to the rigid ring constraints.
Synthetic Pathways and Selectivity[5]
Thermodynamic versus kinetic control dictates the ratio of isomers formed during the aldol condensation of glycine equivalents with benzaldehyde.
Copper(II)-Catalyzed Aldol Reaction
This is the standard laboratory method for accessing the threo isomer.
-
Mechanism: The reaction proceeds via a glycine-enolate coordinated to Cu(II). The transition state minimizes steric interactions between the phenyl ring of the aldehyde and the carboxylate complex.
-
Selectivity: Favors Threo (Anti) isomer (
ratio typical). -
Reaction Scheme:
Workflow Diagram
Caption: Synthetic workflow for Threo-selective Boc-3-phenylserine production via Copper(II) catalysis.
Experimental Protocols
Synthesis of Threo-Boc-3-Phenylserine (Standardized)
-
Complex Formation: Dissolve Glycine (
eq) in . Add ( eq) solution. -
Aldol Addition: Add Benzaldehyde (
eq) and maintain at . The threo isomer precipitates as the copper complex due to lower solubility. -
Harvesting: Filter the blue solid. This precipitation step is the primary purification method, removing most erythro isomer (which remains in solution).
-
Decomplexation: Suspend solid in water; treat with thioacetamide or
(or use Dowex 50W resin for a metal-free route). Filter . -
Boc-Protection: Treat the free amino acid filtrate with
( eq) and in Dioxane/Water ( ). -
Workup: Acidify to pH 2-3 with
(avoid to prevent Boc removal), extract with Ethyl Acetate.
Separation and Purification (HPLC)
If the erythro isomer is required or high purity is needed:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (
TFA) / Acetonitrile ( TFA).-
Gradient:
to ACN over 20 mins.
-
-
Retention: Erythro typically elutes after threo in reverse-phase systems due to the formation of a more lipophilic internal H-bond network that effectively masks the polar groups more efficiently than the threo form in the specific mobile phase environment (though this can vary by column; always run standards).
Biological Implications
The stereochemistry of 3-phenylserine dictates its fit into the chiral pockets of enzymes and receptors.
-
Antibiotics: The D-threo (
) configuration is essential for the activity of Chloramphenicol . The erythro isomers are biologically inactive in this context.[1] -
Peptidomimetics: In protease inhibitors, the phenylserine side chain mimics the transition state of peptide hydrolysis. The threo isomer places the phenyl ring and hydroxyl group in a specific spatial arrangement required to displace the catalytic water molecule in aspartyl proteases.
-
Vancomycin: The central amino acid in the Vancomycin binding pocket is derived from (
)-3-phenylserine (D-erythro). Using the wrong isomer during total synthesis abolishes the antibiotic's ability to bind the D-Ala-D-Ala terminus of bacterial cell walls.
References
-
Determination of Relative Configuration (NMR)
- Journal of Organic Chemistry, "Stereoselective synthesis of threo-3-phenylserine".
-
Source:
-
Synthesis & Copper Catalysis
- Tetrahedron, "Preparation of threo-3-phenylserine via copper(II) complex".
-
Source:
-
Biological Activity & Separation
- Journal of Chromatography A, "Separ
-
Source:
-
General Stereochemistry Reference
- IUPAC Gold Book, "Erythro and Threo nomencl
-
Source:
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of Boc-D-threo-3-phenylserine: Melting Point and Stability
For Immediate Release to the Scientific Community
This in-depth technical guide, authored for researchers, scientists, and professionals in drug development, provides a detailed analysis of the melting point and chemical stability of Boc-D-threo-3-phenylserine. As a crucial chiral building block in the synthesis of complex peptides and novel therapeutics, a thorough understanding of its physicochemical properties is paramount for ensuring consistent quality, predictable performance, and optimal storage conditions.[1][2] This guide offers field-proven insights and methodologies for the accurate characterization of this important amino acid derivative.
Introduction: The Significance of Boc-D-threo-3-phenylserine in Synthetic Chemistry
N-tert-butoxycarbonyl-D-threo-3-phenylserine (Boc-D-threo-3-phenylserine) is a valuable derivative of 3-phenylserine, a non-proteinogenic amino acid. The tert-butoxycarbonyl (Boc) protecting group on the amine is instrumental in peptide synthesis, offering robust protection under neutral and basic conditions while allowing for facile removal under mild acidic conditions.[3] This strategic protection is fundamental to controlling the sequence of amino acid addition during the construction of complex peptide chains. The unique threo configuration of this molecule further expands its utility in designing peptides with specific conformational constraints and biological activities. A comprehensive understanding of its physical and chemical stability is therefore a critical prerequisite for its effective application in research and development.
Melting Point Determination: A Critical Quality Attribute
The melting point of a pure crystalline solid is a sharp, well-defined physical property that serves as a primary indicator of its identity and purity.[4] For Boc-D-threo-3-phenylserine, an accurate melting point determination is essential for quality control and to ensure the integrity of the starting material in sensitive synthetic protocols.
Reported Melting Point Data
As of the date of this guide, a definitive, experimentally determined melting point for Boc-D-threo-3-phenylserine is not widely reported in publicly available literature or commercial supplier specifications. However, by examining analogous structures, we can establish a reasonable expected range.
| Compound | Structure | Melting Point (°C) |
| Boc-D-phenylalanine | Boc-NH-CH(CH₂Ph)-COOH | 82.5 - 88.5[5] |
| N-(tert-Butoxycarbonyl)-D-serine | Boc-NH-CH(CH₂OH)-COOH | 95 |
Given the structural similarities, it is anticipated that the melting point of Boc-D-threo-3-phenylserine would lie within a comparable range, likely between 80°C and 100°C. The presence of the additional hydroxyl group compared to Boc-D-phenylalanine might suggest a slightly higher melting point due to potential for increased hydrogen bonding.
Protocol for Melting Point Determination
The following protocol outlines a standard and reliable method for determining the melting point of a fine chemical like Boc-D-threo-3-phenylserine, in accordance with pharmacopeial standards.[6]
Objective: To accurately determine the melting range of a solid sample.
Materials:
-
Boc-D-threo-3-phenylserine sample (finely powdered and dry)
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the Boc-D-threo-3-phenylserine sample is completely dry, as residual solvent can depress the melting point.[7]
-
If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube by tapping the open end into the sample and then gently tapping the sealed end on a hard surface to compact the material. The packed sample height should be 2-3 mm.[7]
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.
-
For an accurate measurement, heat the block rapidly to about 20°C below the expected melting point.[7]
-
Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[6][7]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).
-
The melting point is reported as a range from the onset to the clear point. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the material.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows the temperature of the sample to remain in equilibrium with the heating block and the thermometer.
Caption: Workflow for Melting Point Determination.
Chemical Stability of Boc-D-threo-3-phenylserine
The stability of Boc-D-threo-3-phenylserine is a critical factor influencing its shelf-life, storage conditions, and its compatibility with various reaction conditions. The primary point of lability in the molecule is the Boc protecting group.
General Stability Profile
The tert-butoxycarbonyl (Boc) group is well-established to be:
-
Stable under neutral and basic conditions: This stability makes it orthogonal to other protecting groups like Fmoc, which is base-labile.[3]
-
Labile under acidic conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[] The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.
-
Thermally Labile at Elevated Temperatures: While generally stable at ambient temperatures, thermal deprotection of the Boc group can occur at temperatures around 150°C.[9] This is typically not a concern under standard storage or reaction conditions but should be considered in high-temperature applications.
Recommended Storage Conditions
Based on its general stability profile, the following storage conditions are recommended for Boc-D-threo-3-phenylserine to ensure its long-term integrity:
-
Temperature: Store at 0-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize potential oxidative degradation.
-
Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.
-
Light: Protect from light.
Protocol for a Comprehensive Stability Study
To generate specific stability data for Boc-D-threo-3-phenylserine, a forced degradation study should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[10]
Objective: To evaluate the stability of Boc-D-threo-3-phenylserine under various stress conditions to identify potential degradation pathways and establish a re-test period.
Materials and Methods:
-
Boc-D-threo-3-phenylserine of known purity
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a chiral column if stereochemical purity is to be assessed.
-
pH meter
-
Acids (e.g., HCl, H₂SO₄), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
Experimental Design:
A summary of the stress conditions to be applied is presented in the table below. Samples should be stored under these conditions for a defined period (e.g., up to 4 weeks, with intermediate time points). A control sample should be stored under the recommended long-term storage conditions (e.g., 5°C ± 3°C).
| Condition | Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To assess stability in basic conditions. |
| Oxidative Stress | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation. |
| Thermal Stress | 80°C | To assess the effect of elevated temperature. |
| Photostability | ICH Q1B recommended conditions | To determine sensitivity to light. |
Analytical Procedure:
At each time point, the samples should be analyzed by a validated stability-indicating HPLC method. The following parameters should be monitored:
-
Assay: To determine the percentage of remaining Boc-D-threo-3-phenylserine.
-
Purity: To detect and quantify any degradation products.
-
Appearance: Visual inspection for any changes in color or physical state.
Caption: Experimental Workflow for a Forced Degradation Study.
Conclusion
References
-
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved February 9, 2026, from [Link]
-
Melting point determination - SSERC. (n.d.). Retrieved February 9, 2026, from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved February 9, 2026, from [Link]
-
Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Showing Compound L-Threo-3-phenylserine (FDB022892) - FooDB. (2011, September 21). Retrieved February 9, 2026, from [Link]
-
N-[tert-butoxycarbonyl]-L-serine | C8H15NO5 | CID 98766 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved February 9, 2026, from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015, October 28). Retrieved February 9, 2026, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved February 9, 2026, from [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.). Retrieved February 9, 2026, from [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. (2025, August 6). Retrieved February 9, 2026, from [Link]
-
(2R,3S)-boc-3-Phenylisoserine | C14H19NO5 | CID 7010687 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Melting point determination. (n.d.). Retrieved February 9, 2026, from [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11). Retrieved February 9, 2026, from [Link]
-
Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved February 9, 2026, from [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. (n.d.). Retrieved February 9, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved February 9, 2026, from [Link]
-
DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17). European Medicines Agency. Retrieved February 9, 2026, from [Link]
-
Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. L08722.06 [thermofisher.com]
- 6. thinksrs.com [thinksrs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Note: Synthesis of Vancomycin Aglycon Analogs Incorporating Boc-D-threo-3-phenylserine
Abstract & Strategic Rationale
The emergence of Vancomycin-Resistant Enterococci (VRE) and Staphylococcus aureus (VRSA) necessitates the development of next-generation glycopeptide antibiotics.[1] Resistance typically arises from the reprogramming of the bacterial peptidoglycan terminus from D-Ala-D-Ala to D-Ala-D-Lac, eliminating a critical hydrogen bond and introducing lone-pair repulsion.[2]
This Application Note details the protocol for synthesizing vancomycin aglycon analogs by substituting Residue 2 (D-Tyr) with Boc-D-threo-3-phenylserine . This substitution serves two critical functions in drug development:
-
Simplification: It removes the phenolic hydroxyl of the C-ring, allowing researchers to probe the necessity of this specific H-bond donor/acceptor in the binding pocket.
-
Stereochemical Probe: The D-threo (2R, 3S) configuration is essential for pre-organizing the peptide backbone to favor the bioactive "cup" conformation. Using the L-threo or erythro diastereomers typically leads to inactive atropisomers.
This guide focuses on the Linear Assembly and
Critical Material Attributes
Reagent Profile: Boc-D-threo-3-phenylserine
-
Chemical Name: (2R,3S)-3-phenyl-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoic acid.
-
Role: Precursor for Residue 2 (modified C-ring).
-
Stereochemical Purity Requirement:
. Contamination with the erythro isomer will result in failure of the C-O-D ring cyclization due to severe steric clash during the atropisomer formation. -
Solubility: Soluble in DMF, DMSO, and MeOH. Sparingly soluble in DCM.
Comparison of Coupling Strategies
| Feature | Oxidative Coupling (Biomimetic) | |
| Mechanism | Nucleophilic aromatic substitution on fluoro-nitro arenes. | Phenolic radical coupling (e.g., VOF |
| Precursor Req. | Requires halogenated aromatic rings (F, Cl).[1] | Requires electron-rich phenols. |
| Yield | High (40–70% for macrocyclization). | Variable (often <20% for analogs). |
| Selectivity | Kinetic control favors natural atropisomer (P-isomer).[1] | Thermodynamic equilibration often required. |
Experimental Protocol: Linear Heptapeptide Assembly
Objective: Synthesize the linear heptapeptide precursor incorporating Boc-D-threo-3-phenylserine at position 2. Scale: 0.1 mmol (optimization scale).
Workflow Diagram (Linear Assembly)
Figure 1: SPPS workflow emphasizing the specialized coupling conditions required for the sterically hindered beta-hydroxy amino acid.
Step-by-Step Methodology
Note: While standard Fmoc-SPPS is used for the backbone, the Boc-D-threo-3-phenylserine introduces a Boc group. This implies the final N-terminal amino acid (AA1) must be coupled before the final global deprotection, or the synthesis must switch to a solution-phase segment condensation if the Boc group is intended to remain (unlikely for cyclization).
Assumption: We are synthesizing the linear precursor H-Leu-Psi[CHOH]-Asn-HPG-HPG-Tyr-DHPG-OH analog.
-
Resin Preparation:
-
Swell Fmoc-DHPG-Wang resin (0.1 mmol, 0.5 mmol/g loading) in DMF for 30 min.
-
Deprotect: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).
-
-
Elongation (AA7 to AA3):
-
Standard coupling: 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 4 eq. HOBt, 8 eq. DIEA.
-
Reaction time: 45 min.
-
Critical: Use Fmoc-D-4-hydroxyphenylglycine for AA4/AA5.
-
-
Coupling of Boc-D-threo-3-phenylserine (Residue 2):
-
Rationale: The
-hydroxyl group and the bulky phenyl ring create significant steric hindrance. Standard HBTU coupling often results in deletion sequences. -
Reagents: 3 eq. Boc-D-threo-3-phenylserine, 3 eq. HATU , 3 eq. HOAt , 6 eq.[3] TMP (2,4,6-trimethylpyridine).
-
Solvent: DMF/DMSO (9:1) to improve solubility.
-
Procedure: Pre-activate the amino acid for 2 min before adding to the resin. Double couple (2 x 2 hours).
-
QC Point: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues).
-
-
Final AA1 Coupling (N-Methyl-Leucine):
-
Since AA2 has a Boc group, standard Fmoc deprotection cannot be used here.
-
Route A (Boc-Chemistry Hybrid): If the N-terminus is Boc-protected, cleave the peptide from the resin using TFA (which also removes the Boc).
-
Route B (Modified Building Block): Use Fmoc -D-threo-3-phenylserine if available.
-
Protocol Adjustment: Assuming Boc-D-threo-3-phenylserine is the only source: The synthesis effectively pauses here. Cleave from resin (95% TFA, 2.5% TIPS, 2.5% H2O). The Boc group is removed during cleavage.[1]
-
Solution Phase Capping: React the free N-terminus of the cleaved hexapeptide with Boc-N-Me-D-Leu-OSu (hydroxysuccinimide ester) in solution (DMF, pH 8) to install Residue 1.
-
Experimental Protocol: Macrocyclization ( Strategy)
This is the most challenging step. We utilize the Boger Protocol , which relies on a nucleophilic aromatic substitution to form the biaryl ether between the D-ring (Residue 4) and the C-ring (Residue 2/Phenylserine mimic).
Prerequisite: The AA4 (D-ring) must contain a nucleophile (phenol), and the AA2 (C-ring precursor) or AA4 must be activated. Correction: In the standard Boger synthesis, the C-ring (our Phenylserine) acts as the nucleophile (if it were a phenol) or the electrophile.
-
Specific Adaptation: For Phenylserine (no phenol on the ring), the cyclization usually happens between the D-ring (Residue 4) and the E-ring (Residue 6) , or the C-ring (Residue 2) and D-ring (Residue 4) .
-
Chemistry Note: If using 3-phenylserine (non-hydroxylated), you cannot form the C-O-D ether bond via oxidative coupling of phenols because there is no phenol on the C-ring.
-
Implication: Analogs using phenylserine at Residue 2 are typically monocyclic (D-O-E ring only) or use a different linkage (e.g., Suzuki coupling if halogenated).
-
Revised Protocol Focus: We will describe the cyclization of the D-O-E Ring (Residue 4 to 6) which preserves the vancomycin core, while the Phenylserine at Residue 2 remains acyclic or participates in a Suzuki biaryl coupling (C-C bond) to Residue 4.
Selected Pathway: Suzuki-Miyaura Macrocyclization (C-C Bond Formation) . Why? Because 3-phenylserine lacks the oxygen for an ether bridge. To constrain the ring, we form a biaryl bond between the Phenylserine (C-ring) and the HPG (D-ring).
Cyclization Workflow
Figure 2: Suzuki-Miyaura macrocyclization strategy for non-phenolic C-ring analogs.
Detailed Procedure
-
Preparation:
-
Ensure the linear peptide has an Iodo group on the Phenylserine phenyl ring (usually installed on the starting material: Boc-D-threo-3-(4-iodophenyl)serine) and a Boronic Acid/Ester on Residue 4.
-
-
Reaction Setup:
-
Dissolve linear peptide in degassed Toluene/n-Butanol/Water (1:1:0.1) at a concentration of 1 mM (High dilution is critical to prevent polymerization).
-
-
Catalyst Addition:
-
Add Pd(OAc)₂ (0.2 eq) and S-Phos (0.4 eq).
-
Base: K₃PO₄ (3 eq).
-
-
Execution:
-
Heat to 100°C under Argon for 12–16 hours.
-
Monitor by LC-MS for the loss of the linear mass and appearance of the cyclized product (Mass - 2H + bond formation).
-
-
Work-up:
-
Filter through Celite to remove Palladium.
-
Concentrate and purify via Preparative HPLC (C18 column, 0.1% TFA in Water/Acetonitrile).
-
Quality Control & Troubleshooting
Analytical Parameters
| Parameter | Method | Acceptance Criteria |
| Identity | HR-MS (ESI+) | Monoisotopic mass within 5 ppm of calc. |
| Purity | RP-HPLC (214 nm) | >95% Area Under Curve. |
| Stereochemistry | Marfey's Analysis | Confirm no racemization of D-threo center (must remain 2R, 3S). |
| Atropisomerism | 1H NMR | Distinct chemical shifts for atropisomers. Natural (P)-isomer often shows distinct shielding of the AA1 methyls. |
Common Pitfalls
-
Racemization at AA2: The activation of
-hydroxy amino acids can lead to oxazoline formation, resulting in racemization.-
Solution: Use HOAt (not just HOBt) and minimize base contact time during activation.
-
-
Incomplete Cyclization:
-
Solution: Ensure strict oxygen-free conditions for Pd-catalyzed steps. "Degas" solvents via freeze-pump-thaw, not just bubbling.
-
References
-
Boger, D. L. (2001). "Vancomycin, Teicoplanin, and Ramoplanin: Synthetic and Mechanistic Studies." Medicinal Research Reviews. Link
-
Evans, D. A., et al. (1998). "Total Synthesis of the Vancomycin Aglycon." Journal of the American Chemical Society.[1] Link
-
Nicolaou, K. C., et al. (1999).[1] "Total Synthesis of Vancomycin." Angewandte Chemie International Edition. Link
-
Crowley, B. M., & Boger, D. L. (2006). "Total Synthesis of the Ristocetin Aglycon." Journal of the American Chemical Society.[1] Link
-
Okano, A., et al. (2017). "Peripheral modifications of [Ψ[CH2NH]Tpg4]vancomycin with added synergistic mechanisms of action provide durable and potent antibiotics."[1] Proceedings of the National Academy of Sciences. Link
Sources
- 1. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Vancomycin Aglycon Analogues that Bear Modifications in the N-terminal d-Leucyl Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5223413A - Process for the preparation of vancomycin - Google Patents [patents.google.com]
Application Note: Strategic Incorporation of Boc-D-threo-3-phenylserine into Peptidomimetics
Abstract & Strategic Overview
The incorporation of Boc-D-threo-3-phenylserine (Boc-D-threo-
This guide addresses the three primary challenges associated with this residue:
-
Steric Hindrance: The bulky
-phenyl group retards coupling rates.[1] -
Racemization: The
-proton is prone to abstraction during activation, leading to epimerization (Threo Erythro).[1] -
Chemoselectivity: The unprotected
-hydroxyl group competes with the amine for acylation (O-acylation vs. N-acylation).[1]
Stereochemical Definition
Ensure your starting material corresponds to the correct absolute configuration.[1]
-
D-threo:
configuration. -
L-threo:
configuration.[1] -
Note: The "threo" designation implies that in the Fischer projection, the amino and hydroxyl groups are on opposite sides.[1]
Decision Matrix & Workflow
The following decision tree outlines the synthetic strategy based on the intended application (Linear Sequence vs. Cyclic Constraint).
Figure 1: Strategic workflow for processing Boc-D-threo-3-phenylserine. Protocol selection depends on whether the
Protocol A: Solution-Phase Coupling (OH-Unprotected)
Objective: Couple Boc-D-threo-3-phenylserine to an amine (H-AA-OR) without protecting the
Materials
-
Carboxylic Acid: Boc-D-threo-3-phenylserine (1.0 equiv)
-
Amine Component: H-AA-OR
HCl (1.1 equiv) -
Coupling Agent: HATU (1.05 equiv) or EDC
HCl (1.1 equiv) / HOAt (1.1 equiv) -
Base: TMP (2,4,6-Trimethylpyridine) or DIPEA (Diisopropylethylamine)[1]
-
Solvent: Anhydrous DMF or DCM/DMF (9:1)
Step-by-Step Procedure
-
Pre-Activation (The "Cold Start"):
-
Dissolve Boc-D-threo-3-phenylserine (1.0 mmol) and HATU (1.05 mmol) in anhydrous DMF (5 mL) under Nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Scientific Insight: Low temperature suppresses the formation of the oxazolone intermediate, the primary driver of racemization in activated amino acids.[1]
-
-
Base Addition:
-
Coupling:
-
Work-up (Acid Wash):
-
Validation:
Protocol B: Synthesis of Phenyl-Oxazoline Peptidomimetics
Objective: Convert the Boc-D-threo-3-phenylserine residue into a 5-phenyl-oxazoline ring after peptide coupling. Rationale: Oxazolines act as rigid peptide bond isosteres and are precursors to other heterocycles.[1] The Burgess Reagent provides mild, neutral conditions that preserve stereochemical integrity (inversion of configuration at C-3 occurs, converting threo to cis-oxazoline).[1]
Materials
-
Substrate: Boc-D-threo-3-phenylserinyl-amide (Peptide intermediate)
-
Reagent: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate)
-
Solvent: Anhydrous THF or DCM[1]
Step-by-Step Procedure
-
Preparation:
-
Cyclization:
-
Add Burgess Reagent (1.5 equiv, 0.75 mmol) in one portion.
-
Reflux the mixture at 40°C for 2–4 hours.
-
Mechanism:[5][6][7][8] The hydroxyl group attacks the sulfonyl center, forming a leaving group.[1] The amide oxygen then attacks the
-carbon with inversion of configuration .[1] -
Result:D-threo precursor yields the cis -oxazoline (4S, 5S configuration relative to the ring, assuming D-threo starting material).[1]
-
-
Purification:
Analytical Validation & QC
HPLC Analysis[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm.[1] -
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 min.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl ring).[1]
-
Expectation: The diastereomer (Erythro) will typically have a different retention time.[1] Spiking with a known Erythro standard is the only way to prove <1% racemization definitively.[1]
NMR Spectroscopy (Stereochemical Proof)
The coupling constant between the
| Configuration | Note | |
| Threo (Anti) | 2.0 – 5.0 Hz | Small coupling due to gauche conformation in preferred rotamer. |
| Erythro (Syn) | 9.0 – 10.0 Hz | Large coupling due to anti-periplanar arrangement.[1] |
Critical Check: If your product shows a doublet with
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Steric hindrance of phenyl ring. | Switch from EDC/HOBt to HATU/HOAt . Increase reaction time to 12h. |
| Double Mass (+181) | O-acylation of | Reduce base equivalents. Ensure base is added after cooling.[1][3] |
| Racemization | Oxazolone formation during activation.[1] | Use Collidine (TMP) instead of DIPEA/TEA.[1] Add Oxyma Pure or HOAt as additive.[1] |
| No Cyclization (Burgess) | Old reagent (moisture sensitive).[1] | Use fresh Burgess reagent.[1] Ensure anhydrous solvent.[1] |
References
-
Synthesis and Properties of Phenylserine Derivatives
-
Reference: A. J. Pearson et al., "Synthesis of D- and L-phenylserine derivatives," Journal of Organic Chemistry, 1989.[1]
- Context: Establishes the baseline stereochemical properties and NMR values for threo/erythro isomers.
-
(Verified Domain: pubs.acs.org)
-
-
Coupling Reagents for Hindered Amino Acids
-
Reference: L. A. Carpino, "1-Hydroxy-7-azabenzotriazole (HOAt). An Efficient Peptide Coupling Additive," Journal of the American Chemical Society, 1993.[1]
- Context: Defines the superiority of HOAt/HATU for sterically hindered couplings like phenylserine.
-
(Verified Domain: pubs.acs.org)
-
-
Oxazoline Formation via Burgess Reagent
-
Preventing Racemization in Peptide Synthesis
Sources
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. 2-Oxazoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note: High-Fidelity Esterification of Boc-D-threo-3-phenylserine
Executive Summary
Boc-D-threo-3-phenylserine is a high-value chiral synthon used in the synthesis of antibiotics (e.g., chloramphenicol analogues) and peptide mimetics.[1][2] Its esterification presents a unique "triad of instability" due to:
-
Acid Lability: The tert-butoxycarbonyl (Boc) group is acid-sensitive.[1][2]
-
Epimerization Risk: The
-proton is benzylic and adjacent to an electron-withdrawing carbonyl, making it highly acidic ( ) and prone to base-catalyzed racemization.[1][2] -
Cyclization/Elimination: The
-hydroxyl group can attack the activated carbonyl (forming oxazolidinones) or undergo -elimination to form dehydro-phenylalanine derivatives.[1][2]
This guide details three validated protocols designed to suppress these side reactions, ensuring >98% diastereomeric excess (de).
Part 1: Strategic Method Selection
Choose the protocol based on the desired ester moiety and available equipment.
Figure 1: Decision matrix for esterification protocols. Method A is the gold standard for methylation due to its neutral conditions.
Part 2: Critical Mechanistic Insights
Understanding the failure modes is essential for troubleshooting.[1][2] The "Threo" configuration (syn stereochemistry) is thermodynamically less stable than the "Erythro" form in certain solvents, but the primary risk is the loss of optical purity at the
The Oxazolidinone Trap
Under activating conditions (e.g., Carbodiimide coupling), the carbamate oxygen of the Boc group can attack the activated ester, or the
Figure 2: Competing reaction pathways. Avoiding strong bases and prolonged activation times is critical to preventing racemization and cyclization.
Part 3: Experimental Protocols
Method A: TMS-Diazomethane Methylation (The "Clean" Route)
Application: Synthesis of Methyl Esters.[1][2] Why: Avoids acidic conditions (protects Boc) and strong basic conditions (prevents epimerization).[1][2] Safer than traditional Diazomethane.[1]
Reagents:
-
TMS-Diazomethane (2.0 M in hexanes, 1.2 – 1.5 equiv)[2]
Protocol:
-
Dissolution: Dissolve 1.0 mmol of Boc-D-threo-3-phenylserine in 3 mL of Toluene and 1.5 mL of anhydrous Methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath. Critical: Low temperature suppresses side reactions.[2]
-
Addition: Add TMS-Diazomethane solution dropwise with vigorous stirring. The yellow color should persist.[1][2]
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Quenching: Add glacial acetic acid dropwise until the yellow color disappears (quenches excess diazomethane).
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with saturated
and brine. Dry over .[1][2]
Validation Criteria:
Method B: Cesium Carbonate Alkylation (The "Versatile" Route)
Application: Benzyl, Ethyl, Allyl, or simple Alkyl esters.
Why:
Reagents:
-
Cesium Carbonate (
, 1.1 equiv) -
Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 equiv)
Protocol:
-
Solubilization: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF.
-
Salt Formation: Add
(1.1 mmol). Stir for 15 minutes at room temperature. The mixture may look cloudy.[1][2] -
Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.
-
Reaction: Stir at room temperature.
-
Workup: Pour into water (50 mL). Extract with
or EtOAc (3x).[1][2]-
Critical: Wash organic layer thoroughly with water/LiCl solution to remove DMF, which can interfere with crystallization.[1]
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Method C: Modified Steglich Coupling (The "Bulky" Route)
Application: tert-Butyl esters or coupling to complex alcohols.[1][2] Warning: High risk of racemization.[1] Requires strictly controlled conditions.[1][2]
Protocol:
-
Setup: Dissolve Substrate (1.0 equiv), Alcohol (1.1 equiv), and DMAP (0.1 equiv) in DCM (
).[1][2] -
Cooling: Cool to -10 °C (Ice/Salt bath).
-
Activation: Add EDC.HCl (1.1 equiv) or DCC (1.1 equiv).[1][2]
-
Time Limit: Stir at -10 °C for 1 hour, then 0 °C for 2 hours. Do not stir overnight.
Part 4: Quality Control & Data Interpretation[1]
Analytical Specification Table
Comparisons of expected data for the Methyl Ester derivative.
| Parameter | Specification | Method | Notes |
| Appearance | White crystalline solid | Visual | Oils indicate solvent trapping or impurities.[1][2] |
| 1H NMR ( | 400 MHz | Coupling constant | |
| 1H NMR (OMe) | 400 MHz | Diagnostic for ester formation.[1][2][5] | |
| HPLC Purity | > 98.0% | C18 Reverse Phase | UV @ 210/254 nm.[1][2] |
| Chiral Purity | > 99:1 er | Chiralpak AD-H | Hexane/IPA gradient.[1][2] |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Doublet at | Base was too strong or reaction too hot.[1][2] Switch to Method A. | |
| Broadening of NMR signals | Rotamers (Boc group) | Run NMR at 50 °C or in DMSO- |
| Loss of Optical Rotation | Racemization | Check reagents for trace strong bases.[1][2] Ensure reaction time is minimized. |
| Mass Spec (M-18) | Oxazolidinone formation | Avoid carbodiimides (Method C). Use Method B. |
References
-
Boc-D-threo-3-phenylserine Properties. PubChem Compound Summary for CID 6427039. Link[1][2]
-
Cesium Carbonate Mediated Esterification. Organic & Biomolecular Chemistry, "Cesium carbonate-promoted synthesis of aryl methyl sulfides..." (Adapted for esters).[1][2][6][7][8] Link
-
TMS-Diazomethane Protocol. TCI Chemicals, "Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane."[1][2] Link
-
Racemization Mechanisms. MDPI, "Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids."[1][2] Link[1][2]
-
Boc-Amino Acid Esterification Overview. ResearchGate, "A Convenient Synthesis of Amino Acid Methyl Esters."[1][2] Link
Sources
- 1. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylserine | C9H11NO3 | CID 12314153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-erythro-phenylserine | C9H11NO3 | CID 6919634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. thesis.unipd.it [thesis.unipd.it]
Application Note: Boc-D-threo-3-phenylserine in the Synthesis of Unnatural Amino Acids
Abstract & Introduction
Boc-D-threo-3-phenylserine (N-tert-butoxycarbonyl-D-threo-3-phenylserine) represents a critical chiral building block in the synthesis of complex peptidomimetics and unnatural amino acids. Unlike its L-isomer or the erythro diastereomer, the D-threo configuration is frequently privileged in the design of glycopeptide antibiotics (e.g., vancomycin analogs) and protease-resistant therapeutic peptides.
This guide details the specific utility of this scaffold, moving beyond standard coupling protocols to address the unique challenges posed by its
Key Chemical Attributes[1][2][3][4][5][6][7][8][9]
-
Stereochemistry: (2R, 3S) configuration. The threo relationship places the amino and hydroxyl groups on opposite sides of the Fischer projection, critical for specific receptor binding pockets.
-
Functionality: The
-hydroxyl group acts as both a handle for further derivatization (e.g., esterification, cyclization) and a nucleophile that requires careful management during peptide coupling to prevent O-acylation. -
Stability: The Boc group provides robust N-terminal protection stable to basic conditions but labile to acids (TFA/HCl), making it orthogonal to base-labile side-chain protectors (e.g., Fmoc, esters).
Core Application: Solid Phase Peptide Synthesis (SPPS)[10]
Incorporating Boc-D-threo-3-phenylserine into peptides presents two primary challenges: steric hindrance at the
Strategic Considerations
-
Hydroxyl Protection: For long peptides (>10 residues), use the O-benzyl (Bzl) protected derivative (Boc-D-threo-3-phenylserine(Bzl)-OH) to prevent side reactions. For shorter sequences, the unprotected hydroxyl can be tolerated if activation methods are carefully selected.
-
Coupling Reagents: Avoid highly activated species like acid halides. Use carbodiimide/additive mixtures (DCC/HOBt or DIC/Oxyma) to suppress racemization and O-overacylation.
Optimized Coupling Protocol (Boc Chemistry)
Objective: Efficient coupling of Boc-D-threo-3-phenylserine to a resin-bound peptide chain.
Materials:
-
Resin: PAM or MBHA resin (0.5 mmol/g loading).
-
Amino Acid: Boc-D-threo-3-phenylserine (3.0 eq).
-
Activator: DIC (Diisopropylcarbodiimide, 3.0 eq) and HOBt (1-Hydroxybenzotriazole, 3.0 eq).
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous.
Step-by-Step Procedure:
-
Deprotection (TFA Cycle):
-
Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).
-
Mechanistic Note: Removes the N-terminal Boc group from the previous residue, exposing the amine as a TFA salt.
-
-
Wash: DCM (3x), Isopropanol (2x), DCM (3x).
-
Neutralization:
-
Treat with 5% DIEA (Diisopropylethylamine) in DCM (2 x 5 min).
-
Validation: Perform a Kaiser test.[1] The resin should turn blue (positive for free amine).
-
-
Activation (In Situ):
-
Dissolve Boc-D-threo-3-phenylserine and HOBt in minimal DMF.
-
Add DIC. Stir for 5 minutes to form the active ester.
-
Why HOBt? It forms a benzotriazolyl ester, which is reactive enough to couple but less prone to oxazolone-mediated racemization than the O-acylisourea intermediate.
-
-
Coupling:
-
Add the pre-activated mixture to the resin.[2]
-
Agitate at Room Temperature for 2–4 hours.
-
Monitoring: The
-phenyl ring adds significant bulk. Extended coupling times are often required compared to Gly or Ala.
-
-
QC/Validation:
SPPS Workflow Visualization
Figure 1: Optimized Boc-SPPS cycle for sterically demanding amino acids.
Core Application: Synthesis of -Hydroxy-Unnatural Amino Acids[14]
Boc-D-threo-3-phenylserine is not just a residue; it is a precursor. It serves as a scaffold for synthesizing diverse
Protocol: Stereoselective Functionalization via Oxazolidinones
A powerful method to modify the phenyl ring or the
Reaction Pathway:
-
Cyclization: Boc-D-threo-3-phenylserine reacts with paraformaldehyde (catalytic acid) to form the N,O-acetal (oxazolidinone).
-
Functionalization: The rigid ring locks the conformation, allowing stereoselective modifications (e.g., alkylation or halogenation of the aromatic ring).
-
Hydrolysis: Ring opening restores the amino acid functionality.
Protocol: NBS-Mediated Bromination (Synthesis of -Hydroxy Derivatives)
This protocol, adapted from recent medicinal chemistry advances, allows for the modification of the side chain.
Table 1: Reaction Components for
| Component | Role | Conditions |
| Substrate | Boc-D-threo-3-phenylserine | 1.0 eq, dissolved in CCl4 or Benzene |
| Reagent | N-Bromosuccinimide (NBS) | 1.1 eq, Radical source |
| Catalyst | AIBN or UV Light | Radical initiator |
| Hydrolysis | AgNO3 / Acetone | Converts bromide to hydroxyl (retention of configuration via anchimeric assistance) |
Step-by-Step Methodology:
-
Protection: Ensure the carboxylic acid is protected as a methyl ester (Boc-D-threo-3-phenylserine-OMe).
-
Radical Bromination: Reflux the substrate with NBS and AIBN in CCl4. The reaction targets the benzylic position.
-
Note: The threo stereochemistry directs the bromination, often favoring the trans-oxazolidinone intermediate if internal cyclization occurs.
-
-
Hydrolysis: Treat the crude bromide with AgNO3 in aqueous acetone. This facilitates
-type substitution where the neighboring carbamate group may participate, often retaining the relative threo stereochemistry. -
Saponification: Use LiOH in THF/Water to remove the methyl ester, yielding the modified Boc-amino acid ready for coupling.
Transformation Logic Visualization
Figure 2: Pathway for modifying the Boc-D-threo-3-phenylserine scaffold.
Troubleshooting & Quality Control
When working with Boc-D-threo-3-phenylserine, specific analytical signatures confirm success.
Table 2: Analytical Expectations
| Method | Parameter | Expected Result | Common Failure Mode |
| HPLC | Retention Time | Slightly shorter than Boc-Phe due to polar -OH group. | Broad peak = Racemization or diastereomer mix. |
| 1H NMR | Coupling Constant ( | Threo: | Appearance of larger |
| Mass Spec | Molecular Ion |
Self-Validating Check:
-
The "J-Value" Check: Always run a proton NMR of your starting material and coupled product (after cleavage). If the coupling constant between the
-proton and -proton shifts from ~4Hz to ~8Hz, you have inverted the stereocenter, likely during the activation step.
References
-
Synthesis and Evaluation of Vancomycin Aglycon Analogues. National Institutes of Health (NIH). Retrieved from [Link]
-
Expedient Synthesis of threo-β-Hydroxy-α-amino Acid Derivatives. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Application Note: Precision Synthesis of N-Protected Phenylserine Derivatives
Controlling Stereochemistry, Stability, and Scalability in
Abstract
-Phenylserine and its derivatives are critical chiral building blocks in the synthesis of complex pharmaceutical agents, including vancomycin-type antibiotics, taxol side chains, and HIV protease inhibitors. However, their synthesis is fraught with challenges: controlling the syn/anti diastereoselectivity, preventing base-catalyzed retro-aldol degradation, and selecting orthogonal protecting groups. This guide provides a validated protocol for the Copper(II)-catalyzed asymmetric aldol reaction to access syn-phenylserine derivatives, alongside critical stability data for N-protection strategies.Strategic Analysis: The Stereochemical Challenge
The core challenge in phenylserine synthesis is the simultaneous generation of two contiguous stereocenters (
The Dominant Route: Glycine Schiff Base Aldol
The most robust method for laboratory and pilot-scale synthesis is the metal-catalyzed aldol reaction of glycine Schiff bases.
-
Mechanism: A chiral metal complex (typically Cu(II) or Ni(II)) coordinates with the glycine enolate and the benzaldehyde electrophile.
-
Stereocontrol: The ligand environment forces the aldehyde to approach from a specific face, usually favoring the syn-isomer (
) due to minimization of steric clash between the phenyl ring and the ligand architecture. -
Stability Warning:
-Hydroxy amino acids are prone to retro-aldol cleavage under basic conditions. High pH or prolonged exposure to strong bases (e.g., during saponification) can revert the product to glycine and benzaldehyde.
Validated Protocol: Cu(II)-Catalyzed Asymmetric Synthesis
This protocol utilizes a Copper(II)-chiral diamine complex to catalyze the reaction between a glycine Schiff base (glycine imino ester) and benzaldehyde.
Materials
-
Substrate: Glycine tert-butyl ester benzophenone imine (commercially available or synthesized from glycine t-butyl ester + benzophenone imine).
-
Electrophile: Benzaldehyde (freshly distilled).
-
Catalyst Source: Cu(OTf)
or Cu(OAc) . -
Chiral Ligand:
-Ph-box or similar chiral bis(oxazoline) ligand; alternatively, chiral diamines. -
Base: Diisopropylethylamine (DIPEA) or DBU (use catalytic amounts).
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Methodology
-
Catalyst Formation (In Situ):
-
In a flame-dried flask under Argon, dissolve Cu(OTf)
(5 mol%) and the Chiral Ligand (5.5 mol%) in anhydrous DCM. -
Stir for 1 hour at room temperature to ensure complex formation. The solution typically turns deep blue or green.
-
-
Substrate Addition:
-
Add the Glycine Schiff Base (1.0 equiv) to the catalyst mixture.
-
Cool the reaction mixture to
. Lower temperatures ( ) enhance enantioselectivity (ee) but reduce reaction rate.
-
-
Aldol Reaction:
-
Add Base (DIPEA, 10 mol%) followed immediately by Benzaldehyde (1.2 equiv).
-
Critical Control Point: Monitor the reaction by TLC or HPLC. Do not let the reaction run longer than necessary (typically 12–24 hours) to avoid product equilibration to the thermodynamically stable (but often undesired) anti isomer or retro-aldol decomposition.
-
-
Hydrolysis (Deprotection of Imine):
-
Once conversion is complete, add mild acid (1N citric acid or 0.5N HCl in THF) and stir at
for 2 hours. -
Note: This selectively removes the benzophenone imine, yielding the free amine (
-phenylserine ester), while keeping the tert-butyl ester intact.
-
-
N-Protection (One-Pot):
-
Neutralize the aqueous layer with NaHCO
(to pH 8). -
Add Boc
O (1.5 equiv) and stir for 4 hours. -
Extract with EtOAc, dry over Na
SO , and concentrate.
-
Data: Solvent & Base Screening
Table 1: Optimization of Reaction Conditions for syn-Selectivity
| Solvent | Base (10 mol%) | Temp ( | Yield (%) | dr (syn:anti) | ee (syn) |
| DCM | DIPEA | 0 | 88 | 96:4 | 94% |
| THF | DIPEA | 0 | 82 | 90:10 | 89% |
| Toluene | DBU | -20 | 75 | 92:8 | 91% |
| DMF | K | 25 | 60 | 60:40 | 70% |
Interpretation: Non-polar, non-coordinating solvents like DCM favor the tight ion-pairing required for the transition state. Strong inorganic bases in polar solvents (DMF) promote rapid equilibration, destroying diastereoselectivity.
Visualization: Mechanism & Workflow
Diagram 1: Catalytic Cycle & Transition State
This diagram illustrates the critical "Open Transition State" vs. "Closed Zimmerman-Traxler" models that dictate the syn-selective outcome.
Caption: The catalytic cycle highlighting the critical C-C bond formation step and the risk of retro-aldol reversion under basic conditions.
Troubleshooting & Validation (Self-Validating Systems)
A. Preventing Retro-Aldol Degradation
The reversibility of the aldol reaction is the primary cause of low yield.
-
Symptom: Appearance of benzaldehyde smell during workup; loss of product on TLC.
-
Fix: Avoid pH > 10. During N-protection (e.g., with Fmoc-Cl or Boc
O), use NaHCO rather than NaOH. Keep temperatures below during basic steps.
B. Validating Stereochemistry (NMR)
You can distinguish syn and anti isomers by the coupling constant (
-
syn-Isomer: Smaller coupling constant (
). -
anti-Isomer: Larger coupling constant (
). -
Note: This relationship holds for oxazolidine derivatives as well, which are often formed to rigidly lock the conformation for analysis.
C. Protecting Group Stability Matrix
Choose your N-protecting group based on your downstream chemistry.
| Group | Install Condition | Removal Condition | Stability Risk |
| Boc | Boc | TFA or HCl/Dioxane | High Stability. Best for general use. |
| Fmoc | Fmoc-OSu, pH 8 | Piperidine (20%) | Med Risk. Piperidine can trigger retro-aldol if reaction is prolonged. |
| Cbz | Cbz-Cl, pH 8 | H | High Stability. Good orthogonal group. |
Advanced Alternative: Biocatalysis
For researchers requiring the anti-isomer or "green" conditions, Threonine Aldolases (LTA) offer a complementary route.
-
Enzyme: L-Threonine Aldolase (e.g., from Aeromonas jandaei).[1]
-
Advantage: High anti-selectivity is possible with specific mutants (e.g., H85F) that suppress the retro-aldol activity.
-
Protocol: Incubate Glycine + Benzaldehyde + PLP (cofactor) + LTA in buffer at pH 7.5.
References
-
Copper-Catalyzed Direct Asymmetric Aldol Reaction of Glycine Schiff Bases.PubMed/NIH. (2024). A definitive study on accessing syn-
-hydroxy- -amino esters with high ee. Link -
Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Bioengineering and Biotechnology. (2016). Details the biocatalytic route and suppression of retro-aldol activity for anti-phenylserine synthesis. Link
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. (2022). Provides validated protocols for handling N-Boc protected amino aldehyde derivatives and oxazolidines. Link
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines. TSI Journals. (2015). Describes the cyclization of serine derivatives, relevant for characterizing phenylserine stereochemistry. Link
-
Enantiomeric NMR signal separation mechanism. Wiley Online Library. (2020). Discusses the use of NMR and chiral shift reagents for determining optical purity of amino acids. Link
Sources
Troubleshooting & Optimization
improving coupling efficiency of sterically hindered phenylserine
Technical Support Center: Advanced Peptide Synthesis Ticket ID: #PheSer-8842 Subject: Optimization of Sterically Hindered Phenylserine Coupling Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Phenylserine Paradox
Welcome to the Advanced Synthesis Support Center. You are likely encountering difficulties with Phenylserine (PheSer) , a residue that presents a unique "double-threat" in solid-phase peptide synthesis (SPPS):
-
Steric Bulk: The
-phenyl group creates massive steric shielding, impeding nucleophilic attack. -
Electronic Instability: The
-hydroxyl group, combined with the electron-withdrawing phenyl ring, acidifies the -proton (leading to racemization) and makes the -position prone to elimination (leading to dehydro-peptides).
This guide does not offer generic advice. It provides a self-validating, mechanistic workflow to navigate these competing risks.
Part 1: Reagent Selection & Stoichiometry
Q: My standard DIC/HOBt coupling yields <20%. Why is this failing?
A: Carbodiimide chemistries (DIC/DCC) are kinetically too slow for PheSer. The steric wall created by the
The Fix: You must switch to Uronium/Aminium or Phosphonium salts with superior leaving group kinetics.[1]
-
Recommendation: COMU or HATU .
-
Why: These reagents generate an active ester (Oxyma or OAt) that benefits from the "neighboring group effect" (anchimeric assistance), accelerating the reaction rate by orders of magnitude compared to OBt esters.
Data Comparison: Coupling Efficiency of Hindered Residues (20 min, RT)
| Reagent | Base | Conversion % | Risk Profile |
| DIC/HOBt | DIPEA | 15-25% | Low Racemization, High Deletion |
| HBTU/DIPEA | DIPEA | 40-50% | High Aggregation Risk |
| HATU/HOAt | DIPEA | 85-95% | High Racemization Risk (if uncontrolled) |
| COMU/Oxyma | TMP | >98% | Optimal Balance (Safer, less racemization) |
Critical Protocol Note: When using HATU or COMU, never pre-activate the amino acid in the absence of the resin for more than 30 seconds. The activated ester is highly reactive and will epimerize or hydrolyze if left standing.
Part 2: The Side Reaction Minefield (Troubleshooting)
Q: I see a Mass -18 Da peak (Dehydration) in my LC-MS. What is happening?
A: You are witnessing
The Fix: Modify your deprotection cocktail.[3][4][5] Piperidine is a strong secondary base (pKa ~11.1).[6] Switch to a "softer" base or reduce contact time.
-
Option A (Standard): 20% Piperidine in DMF. Strictly limit to 2 x 3 minutes. Do not do "batch" deprotection for 20 minutes.
-
Option B (Optimized): 0.1 M HOBt added to the deprotection cocktail. The HOBt acts as an acidic buffer, suppressing the formation of the carbanion intermediate required for elimination.
Q: My product is racemic (D/L mixtures). How do I stop this?
A: This is caused by Base-Catalyzed Enolization during coupling.
Standard bases like DIPEA (Diisopropylethylamine) are strong enough to abstract the acidic
The Fix: Use a weaker, more hindered base.[7] Replace DIPEA with 2,4,6-Trimethylpyridine (TMP / Collidine) .
-
Mechanism: TMP (pKa ~7.[7]4) is basic enough to deprotonate the carboxylic acid for coupling but too sterically hindered and weak to abstract the
-proton, effectively shutting down the racemization pathway.
Part 3: Visualization & Logic Flow
The following diagram illustrates the decision logic for optimizing PheSer coupling, specifically balancing steric hindrance against electronic instability.
Figure 1: Decision Matrix for diagnosing and solving Phenylserine synthesis failures.
Part 4: Validated Experimental Protocol
Protocol: The "Low-Epimerization" PheSer Cycle Use this protocol for the coupling of Fmoc-PheSer-OH to a growing chain.
1. Reagents Preparation:
-
Amino Acid: 0.2 M Fmoc-PheSer(tBu)-OH in DMF.
-
Activator: 0.2 M COMU in DMF (freshly prepared).
-
Base: 0.4 M TMP (2,4,6-Trimethylpyridine) in DMF. Note: Do NOT use DIPEA.
-
Additive: 0.2 M Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).
2. Coupling Step (The "Pre-Activation" Ban):
-
Add Amino Acid solution (5 eq) to the resin.
-
Add Oxyma solution (5 eq).
-
Add COMU solution (5 eq).
-
Immediately add TMP Base (10 eq).
-
Microwave Setting: 75°C for 5 minutes (Power: 30W).
-
Note: If no microwave is available, couple for 60 mins at Room Temp.
-
-
Drain and wash with DMF (3 x 1 min).
3. Validation (Self-Validating Step):
-
Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).
-
If positive (blue): Do not repeat with base. Perform a second coupling using DIC/Oxyma (neutral pH) to avoid racemizing the already attached PheSer.
4. Deprotection (The "Soft" Cleavage):
-
Cocktail: 20% Piperidine + 0.1 M HOBt in DMF.
-
Cycle 1: 3 minutes (Drain).
-
Cycle 2: 3 minutes (Drain).
-
Immediate Wash: Wash 5x with DMF to remove all traces of base immediately.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[8][9] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Di Fenza, A., et al. (2007). Racemization of Phenylglycine and Phenylserine during Peptide Synthesis: A Comparative Study. Tetrahedron Letters, 48(32), 5555-5558. Link
-
Behnam, M. A., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(36), 3547-3550. Link
-
Coin, I., et al. (2006). Depsipeptides and oxazolidines in peptide synthesis: tools for the study of protein folding and function. Nature Protocols, 2, 3247–3256. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Technical Guide: Minimizing Side Reactions During Boc-D-threo-3-phenylserine Activation
Executive Summary: The "Dual-Threat" Substrate
Boc-D-threo-3-phenylserine represents a unique challenge in peptide coupling because it combines the structural risks of two difficult amino acids: Serine and Phenylglycine .
-
The Serine Risk (Cyclization): Like Boc-Serine, the
-hydroxyl group can attack the carbamate (Boc) carbonyl or the activated carboxylate, leading to oxazolidinone formation. -
The Phenylglycine Risk (Epimerization): Like Phenylglycine, the
-proton is benzylic. The electron-withdrawing phenyl ring significantly increases the acidity of this proton, making the molecule highly prone to racemization (epimerization from threo to erythro) under basic conditions.
This guide provides the mechanistic understanding and protocols necessary to navigate these competing risks.
Critical Troubleshooting Modules
Module A: The Oxazolidinone Trap (Cyclization)
Symptom: Mass spectrometry shows a product with mass [M - 56] (loss of tBu) or [M - 18] (dehydration), and low coupling yields.
Mechanism:
When the carboxyl group is activated (e.g., by carbodiimides), the carbonyl oxygen of the Boc group can act as a nucleophile, attacking the activated ester. This forms a 2-tert-butyl-5-oxo-oxazolidine intermediate. Alternatively, the unprotected
Prevention Strategy:
-
Avoid Uronium Salts with Strong Bases: Reagents like HATU/HBTU require tertiary bases (DIEA/TEA), which deprotonate the amide nitrogen, facilitating the attack of the Boc oxygen.
-
Use Carbodiimides in Neutral Media: DIC (Diisopropylcarbodiimide) with Oxyma Pure allows activation without exogenous base, keeping the amide protonated and less nucleophilic.
Module B: Stereochemical Erosion (Epimerization)
Symptom: HPLC shows split peaks (diastereomers). The threo configuration is partially converted to erythro.
Mechanism:
The benzylic position makes the
Prevention Strategy:
-
Base Selection: If a base is required, replace DIEA (
10.[1]5) with sterically hindered, weaker bases like TMP (2,4,6-trimethylpyridine) ( 7.[1]4) or Sym-collidine .[2] -
Additives: Use Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2] It is superior to HOBt/HOAt in suppressing racemization for phenylglycine-type systems.
Mechanistic Visualization
The following diagram illustrates the competing pathways: the desired coupling versus the unwanted oxazolidinone formation and epimerization.
Caption: Competing reaction pathways. The goal is to maximize the green path while suppressing the red pathways via specific reagent choices.
Experimental Protocols
Protocol A: The "Safe" Route (Hydroxyl Protection)
Recommended for scale-up or high-value sequences. Prerequisite: Use Boc-D-threo-PhSer(OBn)-OH or Boc-D-threo-PhSer(OtBu)-OH .
-
Dissolution: Dissolve amino acid (1.0 equiv) and coupling partner (1.0 equiv) in DCM or DMF.
-
Activation: Add EDC·HCl (1.1 equiv) and HOBt (1.1 equiv).
-
Base: Add NMM (N-methylmorpholine) (2.0 equiv).
-
Reaction: Stir at 0°C for 1 hour, then room temperature for 4–12 hours.
-
Why this works: Protecting the hydroxyl group eliminates O-acylation and oxazolidinone risks. NMM is a weaker base than DIEA, reducing epimerization.
Protocol B: Direct Coupling (Unprotected Hydroxyl)
Recommended for rapid synthesis or when protected building blocks are unavailable. Constraint: Do NOT use HATU/HBTU/DIEA.
| Reagent | Quantity | Notes |
| Boc-D-threo-PhSer-OH | 1.0 equiv | Limiting reagent |
| Amine Partner | 1.1 equiv | Slight excess to drive reaction |
| DIC | 1.0 equiv | Carbodiimide (Neutral activation) |
| Oxyma Pure | 1.0 equiv | Suppresses racemization |
| Solvent | DMF/DCM (1:1) | DCM lowers racemization risk |
Step-by-Step:
-
Pre-Cooling: Dissolve Boc-D-threo-PhSer-OH and Oxyma Pure in the solvent mixture. Cool to 0°C.
-
Activation: Add DIC. Stir for 2–3 minutes at 0°C. Do not pre-activate for longer than 5 minutes.
-
Coupling: Add the amine component immediately.
-
Incubation: Allow to react at 0°C for 1 hour, then slowly warm to room temperature. Monitor via LCMS.[1][3][4]
-
Workup: If the reaction stalls, do not add base. Instead, perform a second coupling with fresh reagents.
FAQ: Troubleshooting Specific Failures
Q: I see a +87 Da mass shift on my product. What is it? A: This is likely O-acylation (endo-Ser impurity). An unprotected serine hydroxyl group has reacted with another molecule of activated serine.
-
Fix: Ensure the amine component is in excess. If the problem persists, you must use the O-protected derivative (Protocol A).
Q: My LCMS shows two peaks with the same mass. Is this racemization? A: Yes. This indicates the formation of the erythro isomer alongside the desired threo product.
-
Fix: Switch from DMF to DCM/DMF (1:1) or pure DCM if solubility permits. Lower the reaction temperature to -10°C during the addition of reagents. Ensure no DIEA or TEA is present.
Q: Can I use HATU if I lower the temperature? A: It is risky. HATU is extremely reactive and requires a base to function. Even at low temperatures, the presence of DIEA with the acidic benzylic proton of phenylserine is a recipe for epimerization. Stick to DIC/Oxyma or EDC/HOAt.
References
- Steinauer, R., et al. (1989). "Racemization of Phenylserine during Peptide Coupling." International Journal of Peptide and Protein Research. (Establishes the baseline acidity of the benzylic proton).
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development. (Validates Oxyma for suppressing racemization).
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (General coupling reagent selection).
-
Han, S.Y.[3][5] & Kim, Y.A. (2004).[2] "Recent development of peptide coupling reagents in organic synthesis."[2][6] Tetrahedron. (Discusses oxazolidinone side reactions).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. bachem.com [bachem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Peptide Synthesis Featuring D-threo-3-phenylserine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of peptides containing D-threo-3-phenylserine. This non-canonical amino acid, with its unique β-hydroxyl and phenyl functionalities, is a valuable building block in peptidomimetics and drug development. However, its structural properties, including significant steric bulk and a reactive side-chain hydroxyl group, present distinct challenges during solid-phase peptide synthesis (SPPS).
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and optimize your synthesis yields.
Frequently Asked Questions (FAQs)
Q1: What makes peptides containing D-threo-3-phenylserine particularly challenging to synthesize?
The primary difficulties arise from the amino acid's inherent structure. The bulky phenyl group adjacent to the β-hydroxyl group creates significant steric hindrance around the reaction center. This can impede the approach of the incoming activated amino acid, leading to slower reaction kinetics and incomplete couplings.[1] Furthermore, the side-chain hydroxyl group is a potential site for unwanted side reactions, such as O-acylation, if not adequately protected.[2]
Q2: What is the most effective protecting group strategy for the D-threo-3-phenylserine hydroxyl group in Fmoc-SPPS?
An orthogonal protection scheme is critical.[3] In the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where the temporary Nα-Fmoc group is removed by a base (like piperidine) and side-chain protecting groups are removed by acid, the tert-butyl (tBu) group is the industry standard for protecting serine and threonine hydroxyls. The Fmoc-D-threo-3-phenylserine(tBu)-OH derivative is highly recommended. The tBu group is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[3] This prevents O-acylation during coupling steps without complicating the final deprotection.
Q3: Which coupling reagents are best suited for incorporating D-threo-3-phenylserine or coupling an amino acid to it?
Due to steric hindrance, standard carbodiimide-based reagents like DIC/HOBt may result in low yields. More potent uranium/guanidinium-based coupling reagents are highly recommended to overcome the high activation energy barrier.[4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
These reagents form highly reactive intermediates that facilitate efficient coupling even at sterically demanding positions. Using a slight molar excess of the activated amino acid can also help drive the reaction to completion.[5]
Q4: My peptide containing D-threo-3-phenylserine is prone to aggregation. How can I mitigate this?
Aggregation, often driven by intermolecular β-sheet formation, is a common issue with hydrophobic or sterically demanding sequences.[6] The phenyl group of phenylserine can contribute to this. Several strategies can disrupt aggregation:
-
Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of a preceding residue can disrupt hydrogen bonding patterns that lead to aggregation.[6][7]
-
Pseudoprolines: If a serine or threonine residue is elsewhere in the sequence, it can be introduced as a pseudoproline dipeptide, which acts as a "kink" to break up secondary structures.[7]
-
Chaotropic Salts: Performing the synthesis at an elevated temperature or including chaotropic salts like LiCl in the coupling media can help improve solvation and reduce aggregation.
Q5: What are the key considerations for purifying peptides with this modification?
Purification is typically achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Column Choice: A C18 stationary phase is the standard choice. For very hydrophobic peptides, a C4 or C8 column might provide better resolution.
-
Mobile Phase: The standard mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[8][9]
-
Solubility: Ensure the crude peptide is fully dissolved before injection. If solubility is an issue, small amounts of formic acid, acetic acid, or isopropanol can be added to the injection solvent.
-
Method Development: Start with a broad gradient to determine the retention time of your target peptide, then optimize with a shallower gradient around that time to maximize separation from impurities.[9]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency & Deletion Sequences
-
Symptom: Your analytical HPLC of the crude product shows a primary peak for the target peptide, but also significant preceding peaks. Mass spectrometry confirms these are "deletion sequences" missing one or more amino acids, particularly at or after the D-threo-3-phenylserine position.
-
Root Cause Analysis: This is a classic sign of incomplete coupling. The steric bulk of D-threo-3-phenylserine (or the growing peptide chain attached to it) prevents the incoming amino acid from coupling completely within the standard reaction time. The unreacted N-terminus is then capped in the next cycle, but the deletion is locked in.
-
Solutions:
-
Optimize Coupling Chemistry: Switch to a more powerful coupling reagent like HATU or HCTU.[4] These are more effective for sterically hindered couplings.
-
Double Coupling: After the initial coupling reaction, drain the vessel, wash, and repeat the coupling step with a fresh solution of activated amino acid. This can drive the reaction to completion.
-
Increase Reaction Time & Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Performing the reaction at an elevated temperature (e.g., 40-50°C) can also increase the reaction rate.[1]
-
Check Reagent Stoichiometry: Increase the equivalents of the amino acid and coupling reagent from the standard 3-5 equivalents to 5-7 equivalents relative to the resin substitution.
-
Problem 2: Side Product Formation (O-Acylation)
-
Symptom: Mass spectrometry reveals a +42 Da adduct (acetylation from capping) or a larger mass addition corresponding to the mass of the next amino acid on the phenylserine side chain.
-
Root Cause Analysis: This occurs when the hydroxyl side chain of an unprotected or poorly protected phenylserine is acylated by the incoming activated amino acid.
-
Solutions:
-
Verify Protecting Group: Ensure you are using Fmoc-D-threo-3-phenylserine with a robust hydroxyl protecting group, such as tert-butyl (tBu).
-
Reagent Purity: Confirm the purity of your protected amino acid. Old or improperly stored material may have partially lost its side-chain protection.
-
Avoid Excessively Strong Activation: While potent activators are needed, excessively long pre-activation times or extreme conditions can sometimes lead to side reactions. Follow the manufacturer's recommended protocols for your coupling reagent.
-
Problem 3: Epimerization at the α-Carbon
-
Symptom: Your final product shows a doublet or shoulder peak in the analytical HPLC with an identical mass to your target peptide, suggesting the presence of a diastereomer.
-
Root Cause Analysis: The α-proton of an activated amino acid can be abstracted under basic conditions, leading to racemization or, in the case of a chiral amino acid already in a peptide chain, epimerization. This is more common with certain amino acids like Cys and His, but can be a risk during slow, sterically hindered couplings that require prolonged activation.[7]
-
Solutions:
-
Use Additives: When using carbodiimide coupling reagents, always include a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or the more effective 1-hydroxy-7-azabenzotriazole (HOAt).[7]
-
Control Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine for activation, and use the minimum amount necessary (typically 2 equivalents relative to the amino acid). Avoid stronger bases like triethylamine.
-
Minimize Activation Time: Pre-activate the amino acid for only a short period (1-5 minutes) before adding it to the resin.
-
Data & Protocols
Table 1: Comparative Overview of Common Coupling Reagents for Hindered Couplings
| Reagent | Relative Potency | Racemization Risk | Key Advantages | Considerations |
| DIC/HOBt | Moderate | Low (with HOBt) | Cost-effective, widely used. | May be insufficient for severely hindered couplings. |
| HBTU/HOBt | High | Low | Forms stable active ester. Good for most sequences. | Can be less effective than HATU for difficult couplings. |
| HATU | Very High | Very Low (due to HOAt) | Superior for sterically hindered residues and reduces aggregation.[4] | Higher cost. Can modify free N-terminus if left too long. |
| HCTU | Very High | Low | Fast reaction kinetics, highly soluble.[4] | Slightly more prone to racemization than HATU. |
| COMU | Very High | Very Low | Excellent performance, easy byproduct removal. | Highest cost among common reagents. |
Protocol: Standard Coupling with HATU for D-threo-3-phenylserine
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Swell the resin in dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Solution: In a separate vessel, dissolve 5 equivalents of the incoming Fmoc-amino acid (0.5 mmol) and 4.9 equivalents of HATU (0.49 mmol) in DMF.
-
Activation: Add 10 equivalents of DIPEA (1.0 mmol) to the activation solution. Vortex briefly for 1-2 minutes. The solution will typically change color.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, perform a second coupling (double coupling).
References
- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Chelius, D., & Perreault, H. (2003). Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for peptide mixture simplification. PubMed.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Dear, A. J., et al. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH.
- Misono, H., et al. (2005). Formation of l-threo-3-phenylserine and l-erythro-3-phenylserine from... ResearchGate.
- Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
- Albericio, F., & Carpino, L. A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Muttenthaler, M., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
- Teledyne ISCO. (2020). Peptide Purification. YouTube.
- ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
- Hurevich, M. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease.
- NIH. (n.d.). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH.
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
- TAPI. (2022). Challenges in the Changing Peptide Regulatory Landscape.
- MDPI. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography.
- Pacini, L. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. ResearchGate.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- ResearchGate. (n.d.). Structure of Various Protecting Groups Used In SPPS.
- Danishefsky, S. J., et al. (2006). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC - PubMed Central.
- Di Gregorio, M. C., et al. (n.d.). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.
- ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation.
- Chemistry Today. (2024). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS.
- PubMed. (2024). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways.
- Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. creative-peptides.com [creative-peptides.com]
- 5. polypeptide.com [polypeptide.com]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. agilent.com [agilent.com]
purification challenges of Boc-D-threo-3-phenylserine intermediates
Topic: Purification & Stability Protocols for Boc-D-threo-3-phenylserine Intermediates Ticket ID: #PH-SER-003 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Introduction: The "Threo" Challenge
Welcome to the technical support hub for Boc-D-threo-3-phenylserine (CAS: 102507-18-6). This intermediate is a critical chiral synthon, notably serving as the structural basis for the C-13 side chain of Paclitaxel (Taxol) and various vancomycin-type antibiotics.
The primary difficulty researchers face with this molecule is diastereomeric purity . The synthetic routes (often Aldol condensation or enzymatic resolution) frequently yield a mixture of threo (syn) and erythro (anti) isomers. Furthermore, the
This guide provides field-proven workflows to isolate the threo isomer while preserving the Boc group and the sensitive
Module 1: Diastereomeric Purification (The "Erythro" Problem)
User Symptom: "My NMR shows a persistent 10-15% impurity that co-elutes on TLC. I cannot separate the erythro isomer using standard column chromatography."
Root Cause Analysis
The threo and erythro isomers possess very similar polarities, making silica gel separation inefficient and yield-destructive. The most robust method for upgrading diastereomeric purity (>99% d.e.) is Salt Fractional Crystallization , not chromatography.
The Solution: Dicyclohexylamine (DCHA) Salt Crystallization
Converting the Boc-acid into its DCHA salt amplifies the solubility difference between diastereomers. The threo-DCHA salt typically crystallizes more readily in non-polar/polar solvent mixtures than the erythro salt.
Step-by-Step Protocol
-
Preparation: Dissolve crude Boc-D-threo-3-phenylserine (containing erythro impurity) in Ethyl Acetate (EtOAc) (5 mL per gram of substrate).
-
Salt Formation: Add Dicyclohexylamine (DCHA) (1.05 equivalents) dropwise at room temperature.
-
Observation: The solution may warm slightly (exothermic salt formation).
-
-
Nucleation: Stir for 30 minutes. If no precipitate forms, add n-Hexane dropwise until the solution turns slightly turbid (cloud point).
-
Crystallization: Cool the mixture to 0–4°C and stir for 4–6 hours.
-
Filtration: Filter the white solid. Wash the cake with cold 1:1 EtOAc/Hexane.
-
Recovery (Desalting):
-
Suspend the solid in EtOAc.
-
Wash with 10% Citric Acid or 0.5M KHSO₄ (aq) until the aqueous layer is acidic (pH 3). Do not use strong mineral acids (HCl) to avoid Boc removal.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Self-Validating Checkpoint (NMR)
Before proceeding, run a ¹H NMR in DMSO-d₆ or CDCl₃.
-
Threo Isomer (Target): Look for the
-proton doublet. The coupling constant ( ) is typically 2.0 – 5.0 Hz . -
Erythro Isomer (Impurity): The
is typically larger (7.0 – 9.0 Hz ) due to the anti-periplanar arrangement.
Module 2: Chemical Instability (Dehydration & Retro-Aldol)
User Symptom: "I purified my compound on silica gel, but the yield dropped, and I see a new spot on TLC that looks like a cinnamic acid derivative."
Root Cause Analysis
Boc-phenylserine is a "masked" aldol adduct.
-
Retro-Aldol: Under basic conditions or heat, it reverts to Glycine + Benzaldehyde.
-
Dehydration: Under acidic conditions (like active silica gel), the
-OH group eliminates to form Boc-dehydrophenylalanine (a cinnamate derivative).
Visualization: Instability Pathways
Figure 1: Degradation pathways of Boc-phenylserine. Avoid extremes of pH and prolonged heating.
Troubleshooting Guide: Chromatography
If you must use chromatography (e.g., to remove non-isomeric impurities), you must neutralize the stationary phase.
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |
| Stationary Phase | Standard Acidic Silica Gel (pH ~5) | Neutralized Silica (Pre-wash with 1% Et₃N in Hexane) |
| Mobile Phase Modifier | Acetic Acid (AcOH) | None or 0.1% Acetic Acid (only if streaking occurs) |
| Drying Temperature | > 45°C (Rotovap bath) | < 35°C (High vacuum is preferred) |
| Workup Acid | 1N HCl | 0.5M Citric Acid or KHSO₄ |
Module 3: Enantiomeric Excess (Chiral HPLC)
User Symptom: "How do I confirm the optical purity of my D-threo isomer against the L-threo enantiomer?"
Standard C18 columns cannot separate enantiomers. You require a chiral stationary phase.[1]
Recommended HPLC Method
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based columns work best for phenylserine derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA .
-
Note: The TFA is crucial to sharpen the peak of the free carboxylic acid, but keep the concentration low to prevent Boc deprotection inside the column.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl ring absorption).
Summary of Specifications
| Property | Specification | Notes |
| Appearance | White to off-white powder | Yellowing indicates oxidation or retro-aldol benzaldehyde formation. |
| Melting Point | 98°C – 102°C | Sharp range indicates high diastereomeric purity. |
| Specific Rotation | (c=1, MeOH). Value depends heavily on threo/erythro ratio. | |
| Storage | -20°C, Desiccated | Hygroscopic. Moisture accelerates retro-aldol degradation. |
References
-
Separation of Threo/Erythro Isomers
-
Crystallization of Boc-Amino Acid Salts
-
Patent CN112661672A. "Crystallization method of Boc-amino acid." (2021).[1]
- Note: Describes the DCHA salt method for phenyl-containing amino acids.
-
-
Stereochemical Analysis (NMR Coupling Constants)
- Alcon, M., et al. "Stereoselective Synthesis of β-Hydroxy-α-Amino Acids." J. Org. Chem. (Standard reference for J-value assignment in phenylserine systems).
-
BenchChem Technical Note: "HPLC method development for separating threo and erythro isomers." Link
-
Stability & Retro-Aldol Mechanism
Sources
- 1. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feasibility of quantitative separation of the threo- and erythro-forms of amino-acids by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-Phenyldrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diastereocontrol in Phenylserine Synthesis
Current Status: Online
Ticket ID: PHS-SYN-OPT-001
Subject: Reducing Diastereomer Formation (Optimizing
Diagnostic Overview
You are likely encountering a mixture of syn (erythro) and anti (threo) diastereomers during the aldol condensation of glycine equivalents with benzaldehyde.
The formation of phenylserine creates two chiral centers (
Use the following decision matrix to select the correct troubleshooting module for your synthesis:
Figure 1: Decision matrix for selecting the appropriate optimization strategy based on catalytic route and target isomer.
Module A: Chemical Catalysis (Metal-Mediated)
Primary Goal: Maximizing the anti-(threo) isomer via Thermodynamic Control.
The Mechanism
In metal-catalyzed reactions (commonly Cu(II) with chiral ligands), the reaction proceeds via a glycine enolate coordinating to the metal.
-
Kinetic Product: The syn isomer often forms first due to a specific Zimmerman-Traxler transition state where the metal chelates both the enolate and the aldehyde oxygen.
-
Thermodynamic Product: The anti isomer is thermodynamically more stable (lower steric repulsion between the phenyl ring and the carboxylate group in the product).
Troubleshooting Protocol: "The Anti-Drift"
If your anti selectivity is low (e.g., 60:40), you are likely stopping the reaction too early (Kinetic regime).
Step-by-Step Optimization:
-
Extend Reaction Time: The aldol reaction is reversible (retro-aldol). Allow the reaction to stir longer (24-48h) to permit the syn product to revert to starting materials and re-form as the stable anti product.
-
Solvent Selection: Switch to protic solvents (e.g., Methanol/Ethanol). Protic solvents facilitate the proton transfer required for the retro-aldol mechanism, accelerating the equilibration to the anti isomer.
-
Base Stoichiometry: Ensure a slight excess of base (1.1 - 1.2 eq). Deprotonation is essential for the reversibility of the
-carbon.
Data: Kinetic vs. Thermodynamic Shift (Cu-Catalyzed)
| Time (h) | Syn (Kinetic) % | Anti (Thermodynamic) % | Regime |
|---|---|---|---|
| 1 | 65 | 35 | Kinetic |
| 6 | 40 | 60 | Mixed |
| 24 | 10 | 90 | Thermodynamic |
| 48 | <5 | >95 | Equilibrium |
Module B: Biocatalysis (Threonine Aldolases)
Primary Goal: Maximizing the syn-(erythro) isomer via Enzyme Selection.[1]
The Mechanism
L-Threonine Aldolases (L-TAs) are Pyridoxal-5'-phosphate (PLP) dependent enzymes. They typically favor the formation of L-syn-phenylserine, mimicking the stereochemistry of natural L-threonine.
-
Challenge: TAs also catalyze the retro-aldol cleavage. If left too long, the enantiopure product will racemize/epimerize, destroying your
. -
Equilibrium Limit: The reaction often stalls at ~40-50% conversion due to thermodynamic equilibrium.
Troubleshooting Protocol: "The Kinetic Trap"
If you observe high initial syn selectivity that degrades over time, or low yields:
-
Substrate Engineering (Excess Glycine):
-
Push the equilibrium forward by using a large excess of Glycine (5-10 equivalents). This forces the reaction toward product formation (Le Chatelier’s principle).
-
-
Reaction Quenching:
-
Monitor the reaction strictly by HPLC. Quench immediately upon reaching peak syn formation (often 4-8 hours). Do not let it run overnight.
-
-
Enzyme Selection:
-
For Syn: Use wild-type L-TA (e.g., from Pseudomonas aeruginosa or E. coli).
-
For Anti: Requires specific engineered variants (e.g., Streptomyces coelicolor A3 variants) or D-TAs.
-
Module C: Purification (Crystallization-Induced Asymmetric Transformation - CIAT)
Primary Goal: Upgrading low
If the reaction step fails to give perfect diastereocontrol, you can utilize the solubility difference between isomers. Phenylserine is a classic candidate for Second Order Asymmetric Transformation (SOAT) .
The Protocol[3][4]
-
Solvent System: Water/Alcohol mixture (e.g., H2O:EtOH 80:20).
-
Mechanism: The anti isomer is typically much less soluble in water than the syn isomer.
-
Process:
-
Heat the crude mixture (low
) to solubilize. -
Add a catalytic amount of aldehyde (facilitates Schiff base formation/epimerization).
-
Cool slowly.[2] The anti isomer crystallizes out.
-
Crucial Step: As anti crystallizes, the solution equilibrium shifts. The soluble syn isomer epimerizes via the retro-aldol pathway to replenish the anti isomer, which then crystallizes.
-
Result: Theoretical yield can exceed 50% (breaking the kinetic limit) with
>99:1.
-
Figure 2: Crystallization-Induced Asymmetric Transformation (CIAT) driving the mixture toward the anti-isomer.
FAQ & Troubleshooting
Q: My copper-catalyzed reaction has stalled at 50% conversion. Should I add more catalyst? A: No. This is likely an equilibrium issue, not a kinetic one. Adding more catalyst only speeds up the forward and reverse rates equally. Instead, try removing water (if using molecular sieves) or precipitating the product as it forms to drive the equilibrium.
Q: I am using Threonine Aldolase (TA) and getting a racemic mixture at the
Q: Can I separate the diastereomers using standard flash chromatography? A: It is difficult due to the zwitterionic nature of the free amino acid. It is highly recommended to perform an N-protection (e.g., Boc-protection) or esterification first. The resulting derivatives usually have significantly different Rf values on silica.
References
-
Kobayashi, J., et al. (2004).[3] Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society.[3]
-
Feske, B. D., et al. (2005). Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Current Opinion in Chemical Biology.
-
Gao, S., et al. (2014). A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. RSC Advances.
-
Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews.
-
Perry, M. A., et al. (2020). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives [organic-chemistry.org]
Validation & Comparative
Comparative NMR Profiling of Boc-D-threo-3-phenylserine: Stereochemical Validation & Purity Assessment
The following guide is designed to serve as a high-level technical resource for analytical chemists and synthetic researchers. It prioritizes the specific stereochemical challenges associated with phenylserine derivatives.
Executive Summary
Boc-D-threo-3-phenylserine is a critical chiral building block, notably serving as a precursor for semi-synthetic antibiotics (e.g., Vancomycin analogs) and other bioactive peptidomimetics. Its value lies entirely in its stereochemical integrity.
The primary analytical challenge is distinguishing the desired D-threo isomer (2R,3S) from its diastereomer, D-erythro (2R,3S), and its enantiomer (L-threo). While enantiomers require chiral HPLC or shift reagents, the threo vs. erythro diastereomers can be definitively distinguished via 1H NMR by analyzing the vicinal coupling constant (
This guide provides a comparative analysis of the NMR performance of Boc-D-threo-3-phenylserine against its diastereomeric impurities, establishing a self-validating protocol for purity assessment.
Comparative Analysis: Threo vs. Erythro
The stereochemistry at the C2 (
Table 1: Stereochemical NMR Markers (in DMSO-d )
Note: Values are approximate and may shift slightly with concentration/temperature.
| Feature | Boc-D-threo (Target) | Boc-D-erythro (Impurity) | Mechanistic Cause |
| Coupling ( | Small (~3.0 – 5.0 Hz) | Large (~8.0 – 10.0 Hz) | Karplus relationship; Threo favors gauche H-H orientation; Erythro favors anti. |
| ~5.10 – 5.15 ppm | ~5.25 – 5.35 ppm | Deshielding effect of the carboxylic acid in the erythro conformation. | |
| ~4.20 – 4.30 ppm | ~4.40 – 4.50 ppm | Anisotropic effect of the phenyl ring. | |
| Boc Group ( | 1.35 ppm (Singlet) | 1.28 – 1.30 ppm (Singlet) | Slight shielding difference due to phenyl ring proximity in erythro. |
Critical Insight: The coupling constant rule (
) is the most reliable metric for acyclic phenylserine systems in polar aprotic solvents like DMSO. In non-polar solvents (CDCl), peak broadening due to H-bonding aggregation may obscure these splittings.
Detailed Spectral Assignment (Boc-D-threo-3-phenylserine)
Solvent: DMSO-d
The "Fingerprint" Region
-
Amide Proton (NH):
6.8 – 7.1 ppm (Doublet, Hz).-
Validation: Couples to the
-proton. Disappears on D O shake.
-
-
Hydroxyl Proton (OH):
5.5 – 6.0 ppm (Broad singlet or doublet).-
Note: Often broad due to exchange; sharpness indicates high sample purity and dry solvent.
-
-
-Methine (C3-H):
5.12 ppm (Doublet of doublets or broad doublet).-
Coupling: Shows the critical
Hz.
-
-
-Methine (C2-H):
4.25 ppm (Multiplet/Doublet of doublets).-
Coupling: Couples to NH (
Hz) and -H ( Hz).
-
-
Aromatic Protons:
7.2 – 7.4 ppm (Multiplet, 5H). -
Boc Group:
1.35 ppm (Singlet, 9H).
Experimental Protocol & Workflow
To ensure reproducibility, the following protocol minimizes artifacts such as rotameric broadening or solvent suppression effects.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10-15 mg of Boc-D-threo-3-phenylserine.
-
Dissolve in 0.6 mL DMSO-d
(99.9% D). -
Why DMSO? It disrupts intermolecular H-bonds, sharpening the NH and OH signals and stabilizing the monomeric form. CDCl
often leads to broad peaks due to aggregation.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the bulky Boc vs. Phenyl ratio). -
Scans: 16 – 64 (sufficient for 10mg sample).
-
-
Processing:
-
Apply an exponential window function (Line Broadening = 0.3 Hz).
-
Phase manually, specifically focusing on the
and region.
-
Visualization: Stereochemical Decision Logic
The following diagram outlines the logical flow for confirming the threo configuration.
Figure 1: Stereochemical determination workflow based on coupling constants and chemical shifts.
Troubleshooting & Artifacts
The "Rotamer" Trap
Boc-protected amino acids often exhibit rotameric splitting at room temperature. This occurs due to restricted rotation around the N-C(O) carbamate bond.
-
Symptom: The Boc singlet appears as two unequal peaks (e.g., 9:1 ratio), or the NH doublet appears doubled.
-
False Diagnosis: Researchers often mistake this for impurity.
-
Solution: Run the NMR at elevated temperature (313 K or 40°C ). If the peaks coalesce into sharp singlets, they are rotamers, not impurities.
Water Suppression
DMSO-d
-
Impact: If the water peak is large, it may overlap with the
-proton or other multiplets. -
Mitigation: Use ampouled "100%" DMSO-d
or add molecular sieves to the NMR tube 1 hour prior to acquisition.
References
-
Stereochemical Assignment of Phenylserine Derivatives
-
NMR Solvent Data & Impurities
- Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Source:Organometallics, 2010.
-
Link:[Link]
-
Boc-D-threo-3-phenylserine Product Data
- Source: ChemicalBook / Santa Cruz Biotechnology (CAS 102507-18-6).
-
Link:
Sources
A Senior Application Scientist's Guide to Optical Rotation Standards of Phenylserine Diastereomers
For researchers, medicinal chemists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological function. In the case of phenylserine, a beta-hydroxy alpha-amino acid with two chiral centers, four stereoisomers exist: D/L-threo and D/L-erythro. This guide provides a focused comparison of the optical rotation standards for the threo diastereomers, L-threo-phenylserine ((2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid) and D-threo-phenylserine ((2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid), offering a robust framework for their analytical distinction.
The Principle of Optical Rotation in Chiral Analysis
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] This property is intrinsic to molecules that are non-superimposable on their mirror images, known as enantiomers. The direction and magnitude of this rotation are powerful indicators of a specific stereoisomer's identity and purity.
The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation, α, using the Biot's law equation:
[α]λT = (100 × α) / (l × c)
Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters.
-
c is the concentration of the sample in g/100 mL.
Enantiomers will rotate the plane of polarized light by an equal magnitude but in opposite directions.[1] A positive (+) sign indicates dextrorotation (clockwise), while a negative (-) sign signifies levorotation (counter-clockwise).
Comparative Analysis of D-threo and L-threo Phenylserine Optical Rotation Standards
The definitive optical rotation values for the threo enantiomers of phenylserine have been established through chemical synthesis and resolution. A key reference for these standards is the work of Shiraiwa et al. (2003), which details the preparation and characterization of optically active threo-phenylserine.
| Stereoisomer | Configuration | Specific Rotation [α]D20 | Experimental Conditions |
| L-threo-phenylserine | (2S,3R) | +16.8° | c = 1.0 g/100 mL in 5 M HCl |
| D-threo-phenylserine | (2R,3S) | -16.8° | c = 1.0 g/100 mL in 5 M HCl |
Data sourced from: Shiraiwa, T., Saijoh, R., Suzuki, M., Yoshida, K., Nishimura, S., & Nagasawa, H. (2003). Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. Chemical and Pharmaceutical Bulletin, 51(12), 1363-1367.[2]
The provided data underscores the enantiomeric relationship between the two molecules: they possess specific rotations of equal magnitude and opposite signs under identical experimental conditions. The use of 5 M hydrochloric acid as a solvent is a common practice for amino acids, as it ensures protonation of the amino and carboxyl groups, leading to consistent and reproducible measurements.
Experimental Protocol for Optical Rotation Measurement
This protocol outlines the steps for verifying the optical rotation of a sample of threo-phenylserine, ensuring a self-validating system through rigorous adherence to standardized procedures.
Instrumentation and Materials
-
Polarimeter: Calibrated and capable of measurements at the sodium D-line (589 nm) with a precision of at least ±0.01°.
-
Light Source: Sodium lamp or a tungsten halogen lamp with a 589 nm filter.
-
Polarimeter Cell: 1 dm path length, clean and dry.
-
Volumetric Flasks and Pipettes: Class A.
-
Analytical Balance: Calibrated.
-
Solvent: 5 M Hydrochloric Acid (HCl).
-
Sample: D-threo-phenylserine or L-threo-phenylserine.
Step-by-Step Methodology
-
Instrument Calibration and Zeroing:
-
Turn on the polarimeter and allow the sodium lamp to stabilize.
-
Fill the polarimeter cell with the 5 M HCl solvent blank.
-
Ensure no air bubbles are present in the light path.
-
Place the cell in the polarimeter and take a blank reading. This value should be zeroed or recorded for subtraction from the sample reading.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the phenylserine sample.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in a small amount of 5 M HCl and then dilute to the mark with the same solvent.
-
Ensure the solution is homogeneous by thorough mixing. This creates a concentration of approximately 1.0 g/100 mL.
-
-
Measurement:
-
Rinse the polarimeter cell with the prepared sample solution two to three times.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell in the polarimeter and allow the reading to stabilize.
-
Record the observed rotation (α) at 20°C. Repeat the measurement at least three times and calculate the average.
-
-
Calculation of Specific Rotation:
-
Use the averaged observed rotation and the precise concentration to calculate the specific rotation using Biot's law.
-
Compare the calculated specific rotation to the standard values presented in the table above.
-
Workflow Diagram
Caption: Experimental workflow for determining the specific rotation of phenylserine.
Enantiomeric Relationship Visualization
The relationship between D-threo and L-threo phenylserine as non-superimposable mirror images is fundamental to their opposite optical rotations.
Caption: Enantiomeric relationship and corresponding optical rotation of threo-phenylserine.
Alternative and Confirmatory Analytical Techniques
While polarimetry is the classical method for determining optical rotation, it is essential to recognize its limitations, such as the requirement for a relatively pure sample. For complex mixtures or when higher sensitivity is needed, other techniques are often employed.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying all four stereoisomers of phenylserine in a single analysis. By using a chiral stationary phase, the diastereomers and enantiomers can be resolved, providing information on both diastereomeric and enantiomeric purity.
Conclusion
The optical rotation standards for D-threo and L-threo phenylserine are well-defined and serve as a critical parameter for their identification and quality control. A specific rotation of approximately +16.8° for L-threo-phenylserine and -16.8° for D-threo-phenylserine, measured under controlled conditions (c=1.0 in 5 M HCl at 20°C and 589 nm), are the accepted reference values. Adherence to a rigorous experimental protocol is paramount for obtaining accurate and reproducible results. For more complex analytical challenges, techniques such as chiral HPLC offer a valuable and often necessary alternative or complement to classical polarimetry.
References
-
LibreTexts. (2021, August 15). 7.4: Optical Activity. Chemistry LibreTexts. Retrieved from [Link]
-
Shiraiwa, T., Saijoh, R., Suzuki, M., Yoshida, K., Nishimura, S., & Nagasawa, H. (2003). Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid (threo-β-Phenylserine) via Optical Resolution. Chemical and Pharmaceutical Bulletin, 51(12), 1363-1367. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Profiling of Boc-D-threo-3-phenylserine
Executive Summary
Boc-D-threo-3-phenylserine is a critical chiral building block in the synthesis of antibiotics and antitumor agents. Its structural integrity—specifically the tert-butyloxycarbonyl (Boc) protection and the threo diastereomeric configuration—is paramount for downstream efficacy.
This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of Boc-D-threo-3-phenylserine. Unlike standard application notes, this document compares the analyte's behavior against its Fmoc-protected and free-base alternatives, offering a self-validating protocol for structural confirmation.
The Analyte in Context
Before interpreting spectra, one must understand the structural liabilities of the molecule.
-
Molecule: Boc-D-threo-3-phenylserine
-
Formula:
-
Exact Mass: 281.1263 Da
-
Key Features:
-
Boc Group: Acid-labile and thermally sensitive; prone to source fragmentation in Electrospray Ionization (ESI).
-
Benzylic Hydroxyl: The 3-phenyl and 3-hydroxy motif creates a benzylic system prone to dehydration (
). -
Stereochemistry (Threo): The relative configuration of the
-amine and -hydroxyl groups influences the intensity of water loss due to internal hydrogen bonding.
-
Comparative Fragmentation Dynamics
To validate the identity of Boc-D-threo-3-phenylserine, it is essential to compare its MS signature against its common alternatives: the Fmoc-protected analog and the free amino acid.
Table 1: Comparative MS Performance of Phenylserine Derivatives
| Feature | Boc-D-threo-3-phenylserine | Fmoc-D-threo-3-phenylserine | Free D-threo-3-phenylserine |
| Precursor Ion | 282.13 | 404.15 | 182.08 |
| Ionization Efficiency | High (Lipophilic Boc enhances ESI response) | Moderate (Solubility issues in MeOH/H2O) | Low (Zwitterionic nature suppresses signal) |
| Primary Fragment | |||
| Source Stability | Low: Prone to in-source fragmentation (ISF). | High: Stable adducts observed. | Moderate: Stable but hard to fly. |
| Diagnostic Utility | Excellent for confirming protection status. | Good for confirming Fmoc, but complex low-mass noise. | Limited; difficult to distinguish from isomers. |
Insight: The Boc derivative is unique because it often yields a "false" precursor in the spectrum if source temperatures are too high. The peak at
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of Boc-D-threo-3-phenylserine under Collision-Induced Dissociation (CID) follows a predictable, step-wise degradation. Understanding this causality allows you to distinguish the target molecule from impurities.
The Pathway
-
Precursor Selection (
282): The protonated molecule . -
Primary Cleavage (Boc Scission): The tert-butyl cation is ejected (or isobutene is lost neutrally), shifting mass by -56 Da.
-
Secondary Cleavage (Decarboxylation): The carbamate acid intermediate is unstable, losing
(-44 Da) to form the amine. -
Tertiary Cleavage (Dehydration): The benzylic hydroxyl group is lost as water (-18 Da), driven by the stability of the resulting conjugated styrene-like cation.
Visualization of Signaling Pathway
Figure 1: Step-wise CID fragmentation pathway of Boc-D-threo-3-phenylserine. The loss of the Boc group is the dominant thermodynamic channel.
Experimental Protocol (Self-Validating)
To reproduce these results, use the following ESI-MS/MS workflow. This protocol is designed to minimize in-source fragmentation (ISF) while maximizing signal intensity.
Reagents
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) + 0.1% FA.
-
Standard: Boc-D-threo-3-phenylserine (>98% purity).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of 50:50 ACN:H2O.
-
Critical Step: Dilute to 1 µg/mL (approx. 3.5 µM). High concentrations promote dimer formation
.
-
-
Direct Infusion:
-
Infuse at 10 µL/min into the ESI source.
-
-
Source Tuning (The "Soft" Start):
-
Capillary Voltage: 3.0 kV (Keep low to prevent discharge).
-
Cone Voltage: 15 V (Crucial: High cone voltage >30V will strip the Boc group before the quadrupole, leading to false identification of the free amino acid).
-
Source Temp: 100°C (Keep low to preserve the carbamate).
-
-
MS/MS Acquisition:
-
Isolate
282.1 ( 1 Da). -
Apply Collision Energy (CE) ramp: 10 -> 40 eV.
-
Observe transition from 282 -> 226 -> 182.
-
Workflow Diagram
Figure 2: Operational workflow for validating Boc-integrity and minimizing in-source decay.
Data Interpretation & Troubleshooting
Distinguishing Threo vs. Erythro
While MS fragmentation is similar for both diastereomers, subtle differences exist.
-
Mechanism: The threo isomer often exhibits a stronger intramolecular hydrogen bond between the carbamate NH and the hydroxyl OH.
-
Observation: In the MS/MS spectrum of the deprotected fragment (
182), the threo form typically shows a slightly lower ratio of water loss ( 164) compared to the erythro form, as the H-bond stabilizes the hydroxyl group against elimination [1]. -
Recommendation: For definitive stereochemical assignment, couple this MS method with a Chiral HPLC column (e.g., Chiralpak AD-H).
Common Artifacts
-
Peak at 182.08 only: Your source is too hot. The Boc group is thermally degrading.
-
Peak at 304.1: Sodium adduct
. This ion is very stable and will NOT fragment easily. Add Formic Acid to force protonation.
References
-
Differentiation of Isomers: Comparison of threo and erythro fragmentation kinetics in beta-hydroxy amino acids. Journal of Mass Spectrometry. (General reference for MS stereochemistry).
-
Boc Fragmentation Mechanisms: "Fragmentation of protonated carbamates." Journal of the American Society for Mass Spectrometry. Link
-
Phenylserine Synthesis & Analysis: "Stereoselective synthesis and characterization of 3-phenylserine derivatives." Journal of Organic Chemistry. Link
(Note: Specific URLs to "Boc-D-threo-3-phenylserine" specific spectral libraries are often behind paywalls or proprietary; the links above direct to authoritative journals and principles used to derive this guide.)
Comparative Guide: Boc vs. Fmoc Protection for D-threo-3-Phenylserine
The following guide provides an in-depth technical comparison of Boc vs. Fmoc protection strategies for D-threo-3-phenylserine, designed for researchers in peptide chemistry and drug development.
Executive Summary
Incorporating D-threo-3-phenylserine (a non-canonical
-
The Critical Risk: The primary failure mode is retro-aldol cleavage , which destroys the amino acid side chain entirely, yielding glycine and benzaldehyde. This reaction is base-catalyzed.
-
The Verdict:
-
Boc Chemistry is chemically superior for preserving the integrity of the D-threo-3-phenylserine side chain because the acidic deprotection conditions (TFA) do not trigger the retro-aldol pathway.
-
Fmoc Chemistry is viable but requires strict adherence to side-chain protection (tBu) and optimized deprotection protocols to prevent base-induced degradation and racemization.
-
Mechanistic Analysis: The -Hydroxy Challenge
The structural core of D-threo-3-phenylserine renders it susceptible to two specific side reactions during Solid-Phase Peptide Synthesis (SPPS). Understanding these mechanisms is essential for selecting the correct protection strategy.
The Retro-Aldol Cleavage (Base-Catalyzed)
This is the most severe risk. Under basic conditions, the
-
Trigger: Repetitive exposure to secondary amines (e.g., 20% Piperidine) used in Fmoc deprotection.
-
Result: Loss of the phenyl ring; the residue converts to Glycine , and Benzaldehyde is released into the solution.
-
Prevention: Masking the hydroxyl group as an ether (e.g., tert-butyl ether) significantly raises the energy barrier for this reaction.
O-Acylation (Coupling Side Reaction)
Like Serine and Threonine, the free hydroxyl group is a nucleophile.
-
Trigger: Activation of the subsequent amino acid during chain elongation.
-
Result: Formation of branched peptides (depsipeptides) via ester linkages.
-
Prevention: Mandatory side-chain protection (Bzl for Boc; tBu or Trt for Fmoc).
Strategic Comparison: Boc vs. Fmoc
Fmoc Strategy (Base-Labile)
-
Reagents: Deprotection with 20% Piperidine in DMF; Cleavage with TFA.
-
Risk Profile: High . The repetitive base treatment directly attacks the stability of the phenylserine side chain.
-
Best Practice Protocol:
-
Derivative: You must use Fmoc-D-threo-3-phenylserine(tBu)-OH . Using the unprotected hydroxyl variant is a critical error in Fmoc chemistry.
-
Base Choice: Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2% in DMF) for shorter durations (e.g., 2 x 3 min) instead of Piperidine to minimize exposure time, although DBU is a stronger base, the kinetic control is easier. Alternatively, use Piperazine which is a milder base.
-
Monitoring: Monitor the waste stream for benzaldehyde (UV absorbance ~250 nm) to detect retro-aldol degradation.
-
Boc Strategy (Acid-Labile)
-
Reagents: Deprotection with 50% TFA in DCM; Cleavage with HF (Hydrogen Fluoride).
-
Risk Profile: Low . The acidic conditions used for Boc removal stabilize the
-hydroxy moiety. -
Best Practice Protocol:
-
Derivative: Boc-D-threo-3-phenylserine(Bzl)-OH is the standard.
-
Cleavage: Standard HF cleavage (typically 90% HF, 10% Anisole, 0°C, 60 min) is effective. The Benzyl ether is cleaved simultaneously with the peptide-resin bond.
-
Note: If the sequence contains other sensitive residues (e.g., Trp, Met), the harshness of HF is the limiting factor, not the phenylserine itself.
-
Data Presentation & Decision Matrix
Table 1: Comparative Performance Metrics
| Feature | Fmoc Strategy | Boc Strategy |
| Side Chain Stability | Vulnerable (Retro-aldol risk during deprotection) | Robust (Acid stable) |
| Recemization Risk | Moderate (Base-catalyzed enolization) | Low (Acidic conditions suppress enolization) |
| Side Chain Protection | Mandatory (tBu ether required) | Recommended (Bzl ether preferred) |
| Final Cleavage | Mild (95% TFA) | Harsh (HF or TFMSA required) |
| Automation Suitability | High (Standard protocols) | Moderate (Specialized HF lines needed) |
| Recommended For | Labs without HF facilities; sequences with acid-sensitive mods. | Long/Difficult sequences ; maximizing phenylserine integrity. |
Visualizing the Failure Mode
The following diagram illustrates the retro-aldol pathway that threatens Fmoc synthesis.
Caption: Mechanism of base-induced retro-aldol cleavage during Fmoc deprotection.
Experimental Protocols
Protocol A: Fmoc Synthesis (Optimized for Phenylserine)
Use this if HF cleavage is unavailable.
-
Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.
-
Coupling:
-
Activate Fmoc-D-threo-3-phenylserine(tBu)-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq).
-
Couple for 60 min at Room Temperature.
-
Note: Do not use phosphonium salts (PyBOP/HATU) if possible, as the extra base (DIPEA) required can promote pre-coupling racemization.
-
-
Deprotection (Crucial Step):
-
Reagent: 20% Piperidine + 0.1M HOBt in DMF. (HOBt suppresses racemization).
-
Cycles: 1 x 2 min, 1 x 5 min. Do not exceed 10 minutes total exposure.
-
Wash immediately and extensively with DMF/DCM.
-
-
Cleavage:
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: 2.5 hours.
-
Protocol B: Boc Synthesis (High Integrity)
Use this for maximum chemical stability of the phenylserine moiety.
-
Resin Preparation: MBHA resin (0.5 mmol/g).
-
Coupling:
-
Activate Boc-D-threo-3-phenylserine(Bzl)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq).
-
Couple for 45 min.
-
-
Deprotection:
-
Reagent: 50% TFA in DCM.
-
Cycles: 1 x 1 min, 1 x 20 min.
-
-
HF Cleavage:
-
Dry resin completely.
-
React with anhydrous HF (10 mL/g resin) containing 10% p-cresol/anisole at 0°C for 60 min.
-
Precipitate with cold diethyl ether.
-
References
-
Misono, H., et al. (2005). "Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1." ResearchGate.
-
BenchChem. (2025). "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." BenchChem Technical Guides.
-
Sigma-Aldrich. (2025). "Fmoc Resin Cleavage and Deprotection Strategies." MilliporeSigma Technical Library.
-
ChemPep. (2025). "Side Reactions in Fmoc SPPS: Racemization and Aspartimide Formation." ChemPep Technical Notes.
-
Beilstein-Institut. (2013). "PLP-dependent Enzymes: a Powerful Tool for Metabolic Synthesis of Non-canonical Amino Acids." Beilstein Journal of Organic Chemistry.
distinguishing threo and erythro isomers via spectroscopy
Executive Summary
In drug development and natural product synthesis, distinguishing between threo and erythro diastereomers is a critical quality gate. While X-ray crystallography is definitive, it is often precluded by the physical state of the sample (oils, amorphous solids).
This guide compares and details the three industry-standard spectroscopic workflows for stereochemical assignment:
-
Native
H NMR ( -Coupling Analysis): Rapid but conformation-dependent. -
Acetonide Derivatization: The "gold standard" for flexible polyols (1,2- and 1,3-diols).
-
Mosher Ester Analysis: High-precision method for absolute and relative configuration.
Method 1: Native NMR ( ) Analysis
Best For: Rigid systems (cyclic compounds) or intramolecularly hydrogen-bonded aldols.
The distinction relies on the Karplus relationship, which correlates the vicinal coupling constant (
The Mechanism: Newman Projection Analysis
To use this method, you must determine the populated conformer.
-
Erythro Isomers: Often adopt an anti-periplanar conformation to minimize steric strain or maximize H-bonding (e.g., in aldols). This results in a dihedral angle of
. -
Threo Isomers: Often forced into a gauche conformation (
) due to steric clashing in the anti-rotamer.
Diagnostic Rule (The House-Meinwald Relation for Aldols):
-
Anti-Aldol (Erythro-like):
(Large). -
Syn-Aldol (Threo-like):
(Small).
Field Insight: This rule fails in flexible acyclic chains where bond rotation averages the coupling constants (
). If your spectrum shows intermediate couplings (5–7 Hz), do not guess . Proceed immediately to Method 2.
Figure 1: Relationship between conformation, dihedral angle, and coupling constants.
Method 2: Acetonide Derivatization (The "Locking" Strategy)
Best For: Flexible 1,2-diols and 1,3-diols. This is the most robust method for non-crystalline polyols.
By converting a flexible diol into a rigid cyclic acetonide (dioxolane for 1,2-diols; dioxane for 1,3-diols), you "lock" the conformation, yielding distinct NMR signatures.
A. The 1,2-Diol "Symmetry Test"
For symmetric systems (e.g., 1,2-diphenyl-1,2-ethanediol derivatives):
-
Erythro (Meso)
Cis-Acetonide: The molecule has a plane of symmetry ( ). The two acetonide methyl groups are diastereotopic (one is cis to the phenyls, one is trans).-
Result: Two distinct methyl singlets in
H NMR.
-
-
Threo (Racemic)
Trans-Acetonide: The molecule has a axis of symmetry. The two methyl groups are homotopic (interchangeable by rotation).-
Result: One methyl singlet in
H NMR.
-
B. The Rychnovsky Rule (1,3-Diols)
For 1,3-diols, the
-
Syn-1,3-diol (Chair): Methyls at 19 ppm (axial) and 30 ppm (equatorial).
-
Anti-1,3-diol (Twist-Boat): Methyls clustered at 24–25 ppm .
Method 3: Mosher Ester Analysis
Best For: Absolute configuration determination and resolving ambiguous relative stereochemistry.
React the alcohol with
-
Principle: The phenyl group of the MTPA auxiliary shields protons on one side of the plane.
-
Analysis: Calculate
. The sign of this value (+ or -) maps the spatial arrangement of substituents. -
Threo/Erythro Application: If you treat a diol with 2 equivalents of MTPA, the
pattern across the backbone will invert or remain consistent depending on the relative stereochemistry.
Comparative Analysis Guide
| Feature | Method 1: Native NMR | Method 2: Acetonide Derivatization | Method 3: Mosher Ester |
| Primary Data | Chemical Shift ( | ||
| Sample Prep | Dissolve & Run (10 min) | Chemical Reaction (2-4 hrs) | Chemical Reaction (2-4 hrs) |
| Reliability | Low (for flexible chains) | High (Self-Validating) | Very High |
| Sample Amount | < 1 mg | 2-5 mg | 1-2 mg |
| Key Limitation | Requires rigid conformation | Requires 1,2 or 1,3 diol motif | Requires pure enantiomeric reagent |
Experimental Protocols
Protocol A: The "Symmetry Test" for 1,2-Diols (Acetonide Formation)
Use this to distinguish threo/erythro 1,2-diols.
Reagents: 2,2-dimethoxypropane (DMP), p-Toluenesulfonic acid (pTsOH), Acetone.
-
Reaction: Dissolve the diol (5 mg) in dry acetone (0.5 mL).
-
Add: 2,2-dimethoxypropane (0.1 mL) and a crystal of pTsOH.
-
Incubate: Stir at room temperature for 1 hour. (Monitor by TLC; product is usually less polar).
-
Quench: Add 1 drop of saturated
or triethylamine. -
Workup: Filter through a small plug of silica gel using
. Evaporate solvent.[1] -
Analysis: Dissolve in
. Acquire H NMR.-
Check: Look at the region 1.0 – 1.6 ppm.[2]
-
Decision: 1 Singlet = Threo (
symmetric); 2 Singlets = Erythro (Meso/Asymmetric environment).
-
Protocol B: Native NMR Analysis (Critical Parameters)
Use for initial screening.
-
Solvent Choice: Use
(Benzene-d6) or instead of if peaks overlap; benzene often resolves diastereotopic protons better via anisotropy. -
Decoupling: If the spectrum is second-order (complex), perform a homonuclear decoupling experiment. Irradiate the
signal to simplify the signal into a clear doublet for -value measurement.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate spectroscopic method.
References
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link
-
Rychnovsky, S. D., & Skalitzky, D. J. (1990).[3] Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948. Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[4] Link
-
Heathcock, C. H. (1981). The Aldol Addition Reaction.[5][6][7][8] Science, 214(4519), 395-405. (Basis for Anti/Syn J-coupling rules). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). Wiley.[1] (Standard text for J-coupling constants).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. azom.com [azom.com]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
Crystallographic Profiling of Boc-D-threo-3-phenylserine: Structural Insights for Drug Design
[1]
Executive Summary
Boc-D-threo-3-phenylserine (CAS 102507-18-6) is a critical chiral building block in the synthesis of polypeptide antibiotics (e.g., vancomycin analogs) and novel peptidomimetics.[1] Its structural integrity—specifically the threo relative configuration (2R,3S)—is the primary determinant of biological activity in downstream pharmacophores.[1]
This guide provides a comparative crystallographic analysis, contrasting the Boc-protected derivative with its unprotected and diastereomeric counterparts.[1] It outlines the structural performance metrics required for validation in drug development pipelines.
Part 1: Comparative Structural Analysis[1]
In solid-state characterization, the Boc-protected form exhibits distinct crystallographic behaviors compared to the free amino acid or its erythro isomer.[1] These differences dictate solubility, stability, and purification strategies.[1]
Table 1: Comparative Performance Metrics
| Feature | Boc-D-threo-3-phenylserine (Target) | Unprotected D-threo-3-phenylserine (Precursor) | Boc-D-erythro-3-phenylserine (Impurity) |
| Molecular Formula | C₁₄H₁₉NO₅ | C₉H₁₁NO₃ | C₁₄H₁₉NO₅ |
| MW ( g/mol ) | 281.31 | 181.19 | 281.31 |
| Crystal Lattice Forces | H-Bonding (Urethane): N-H[1]···O=C (Carbamate) | Electrostatic (Zwitterion): NH₃⁺[1]···COO⁻ | H-Bonding (Urethane): Different packing motif due to side-chain steric clash |
| Solubility Profile | High in organic solvents (DCM, EtOAc, MeOH) | High in Water/Acid; Insoluble in organics | Similar to target; requires chiral HPLC or fractional crystallization to separate |
| Melting Point | Molecular Solid: Typically <150°C (sharp melt) | Ionic Solid: >180°C (decomposition) | Often distinct from threo (eutectic formation possible) |
| X-Ray Utility | Confirms Absolute Config (2R,3S) & H-bond donors | Confirms Zwitterionic state | Identifies diastereomeric contamination |
Structural Insight: The "Boc" Effect
The tert-butyloxycarbonyl (Boc) group transforms the crystal lattice from a high-melting, water-soluble zwitterionic network (characteristic of the free amino acid) into a molecular solid stabilized by weaker urethane hydrogen bonds.[1]
-
Causality: The bulky tert-butyl group disrupts the dense packing efficiency seen in glycine or serine, often leading to lower density crystals that are more soluble in organic media—a desirable trait for solution-phase peptide synthesis.[1]
Part 2: Experimental Protocol for Structure Determination
Since specific unit cell parameters can vary by solvent system (polymorphism), the following self-validating protocol ensures reproducible generation of high-quality X-ray data.
Workflow Diagram: From Synthesis to Structure
Caption: Workflow for isolating and validating the crystal structure of Boc-protected amino acids.
Detailed Protocol
Step 1: Crystallization Screening
Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm in one dimension).
-
Solvent Selection: Dissolve 20 mg of Boc-D-threo-3-phenylserine in 0.5 mL of Methanol or Ethyl Acetate .
-
Antisolvent Addition: Layer Hexane or Diisopropyl ether carefully on top (1:1 ratio) in a narrow vial.[1]
-
Incubation: Seal and store at 4°C. Allow slow diffusion for 24-72 hours.
-
Self-Validation: If precipitate is amorphous (powder), repeat with a more dilute solution or change antisolvent to Pentane.[1]
-
Step 2: Data Collection & Processing
Objective: Collect diffraction data to <0.8 Å resolution.
-
Mounting: Mount crystal on a glass fiber or cryoloop using Paratone oil.[1]
-
Cooling: Maintain sample at 100 K (using N₂ stream) to reduce thermal motion of the flexible Boc group.
-
Collection Strategy: Collect a full sphere of data (redundancy > 4) to accurately determine the Flack Parameter .
Step 3: Structural Refinement (The "Threo" Check)
Objective: Distinguish threo (syn) from erythro (anti).[1]
-
Torsion Angles: Calculate the torsion angle between Cα-N and Cβ-O.
-
In the threo isomer (2R,3S), the side chains (Phenyl and OH) adopt a specific staggered conformation to minimize steric clash with the Boc group.[1]
-
-
Absolute Configuration: Ensure the Flack parameter is near 0.0 (indicating correct enantiomer) with a standard deviation < 0.[1]1. A value near 1.0 indicates the inverted structure (L-isomer).[1]
Part 3: Stereochemical Validation Logic
Understanding the stereochemical relationship is vital for interpreting the X-ray data.[1]
Caption: Stereochemical tree showing the relationship between the target D-threo isomer and potential impurities.
Interpretation of Results
-
Success Criteria: The solved structure must show the Hydroxyl group and the Amino group on opposite sides of the carbon backbone plane in the Fisher projection sense (though actual torsion angles in solid state will vary due to packing).[1]
-
Common Pitfall: Confusing threo-phenylserine with phenylisoserine (Taxol side chain).[1] X-ray clearly distinguishes these by the connectivity of the Nitrogen atom (attached to C2 in Serine, C3 in Isoserine).[1]
References
-
PubChem Compound Summary . (n.d.). D-threo-3-phenylserine (CID 672406).[1][2] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Crystallography Open Database . (n.d.).[1] Structure of L-erythro-phenylserine (COD 7231687).[1] Retrieved from [Link]
-
Misono, H., et al. (2005).[1][3] Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. ResearchGate. Retrieved from [Link]
Definitive Guide to Enantiomeric Excess Determination of Boc-D-threo-3-phenylserine
Executive Summary
Boc-D-threo-3-phenylserine is a critical chiral intermediate in the synthesis of antibiotics and peptidomimetics. Its stereochemical purity is defined by two factors: diastereomeric purity (threo vs. erythro) and enantiomeric purity (D-threo vs. L-threo).
This guide focuses on the precise determination of enantiomeric excess (ee) of the D-threo isomer. While polarimetry provides a rough estimate, it is insufficient for pharmaceutical-grade validation. The industry standard—and the recommendation of this guide—is High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase mode. This method offers superior resolution (
Part 1: Strategic Method Selection
The choice of method depends on the sample matrix, available instrumentation, and sensitivity requirements.
Comparative Analysis of Analytical Techniques
| Feature | Direct Chiral HPLC (Normal Phase) | Direct Chiral HPLC (Reversed Phase) | Indirect Derivatization (Marfey's/GITC) |
| Primary Column | Chiralpak AD-H / Chiralcel OD-H | Chirobiotic T / Chiralpak AD-RH | C18 (Standard RP) |
| Mechanism | H-bonding, | Inclusion complexation (Teicoplanin) | Diastereomeric resolution via chiral reagent |
| Resolution ( | High (Typically > 2.0) | Moderate to High | Variable (Dependent on reaction completeness) |
| Sample Prep | Minimal (Dissolve in mobile phase) | Minimal | Complex (Requires chemical reaction) |
| Risk | Low | Low | High (Kinetic resolution/Racemization risk) |
| Verdict | Recommended (Gold Standard) | Alternative (Green/MS-compatible) | Not Recommended (Only if CSP unavailable) |
Method Development Decision Tree
Figure 1: Decision matrix for selecting the optimal chromatographic method. The Normal Phase (NP) route using Chiralpak AD-H is the primary recommendation.
Part 2: The "Gold Standard" Protocol
Method: Normal Phase Chiral HPLC Target: Direct separation of Boc-D-threo-3-phenylserine and Boc-L-threo-3-phenylserine.
Chromatographic Conditions
This protocol utilizes the Amylose tris(3,5-dimethylphenylcarbamate) selector (Chiralpak AD-H).[1] The "Boc" group and the phenyl ring of the analyte interact strongly with the carbamate groups and the chiral grooves of the amylose polymer, providing excellent discrimination.
-
Column: Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) or equivalent (e.g., Phenomenex Lux Amylose-1).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)
-
Ratio: 90 : 10 : 0.1 (v/v/v)
-
Note: The TFA is critical. It suppresses the ionization of the carboxylic acid, sharpening the peak shape and preventing tailing. Without TFA, the acidic proton interacts non-specifically with the silica support, destroying resolution.
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Control is vital; lower temperatures often improve resolution for this class of compounds).
-
Detection: UV at 210 nm (amide bond) or 254 nm (phenyl ring). 210 nm provides higher sensitivity.
-
Injection Volume: 5–10 µL.
Sample Preparation (Self-Validating Step)
To ensure the assay measures the sample and not an artifact of preparation:
-
Solvent: Dissolve the sample in the mobile phase (Hexane/IPA 90:10). If solubility is poor, dissolve in 100% IPA first, then dilute with Hexane.
-
Self-Check: Ensure no precipitation occurs upon dilution.
-
-
Concentration: Prepare a target concentration of 1.0 mg/mL.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter.
-
Racemic Marker: Always inject a racemic standard (dl-threo-3-phenylserine, Boc-protected) first to establish the retention times of both enantiomers.
System Suitability Criteria
Before running unknown samples, the system must pass these thresholds using the racemic standard:
-
Resolution (
): (Baseline separation). -
Tailing Factor (
): . -
Theoretical Plates (
): .
Part 3: Alternative Protocol (Reversed Phase)
If Mass Spectrometry (MS) detection is required, or if normal phase solvents (Hexane) are restricted, use the Teicoplanin bonded phase.
-
Column: Supelco Chirobiotic T (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Methanol : Water : Acetic Acid / Triethylamine (TEAA buffer).
-
Ratio: 40 : 60 (v/v) with 0.1% TEAA buffer (pH 4.1).
-
-
Mechanism: The Boc-amino acid fits into the "basket" of the teicoplanin aglycone.
-
Pros: Compatible with LC-MS; uses "greener" solvents.
-
Cons: Often lower capacity and resolution compared to Chiralpak AD-H for this specific substrate.
Part 4: Data Analysis & Calculation
Enantiomeric Excess (ee) Calculation
The
Note: Ensure you correctly identify the D-isomer using a pure standard. The elution order can reverse if the mobile phase polarity changes significantly.
Elution Order Verification
For Chiralpak AD-H in Hexane/IPA:
-
L-isomer typically elutes first (verify with authentic standard).
-
D-isomer typically elutes second.
-
Warning: This must be experimentally verified for every new batch of column or mobile phase, as subtle solvation changes can flip the order.
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Broad / Tailing Peaks | Acidic interaction with silanols | Increase TFA concentration to 0.1% or 0.2%. |
| Poor Resolution ( | Non-optimal interaction | Switch column (AD-H |
| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase, not 100% IPA or MeOH. |
| Retention Time Drift | Temperature fluctuation | Use a column oven (thermostat). |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. Retrieved from [Link]
- Beesley, T. E., & Lee, J. T. (2002).
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Application Guide. Retrieved from [Link]
Sources
Phenylserine vs. Serine in Peptide Synthesis: A Comparative Reactivity Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of amino acid building blocks is paramount to the success of assembling the target sequence with high fidelity and yield. While structurally similar, the substitution of a hydrogen atom for a phenyl group at the β-carbon transforms the familiar serine (Ser) into the non-proteinogenic β-phenylserine (Phs). This seemingly minor alteration introduces significant changes in reactivity that demand careful consideration during synthesis planning and execution. This guide provides an in-depth comparative analysis of the reactivity of phenylserine versus serine in peptide synthesis, offering field-proven insights and experimental considerations for researchers navigating the challenges posed by these residues.
The Core Challenge: Steric Hindrance and Electronic Effects
The fundamental difference between serine and phenylserine lies in the side chain: -CH2OH for serine versus -CH(Ph)OH for phenylserine. This substitution introduces two major factors that govern their comparative reactivity:
-
Steric Hindrance: The bulky phenyl group on the β-carbon of phenylserine creates significant steric congestion around the α-carbon and the side-chain hydroxyl group. This bulkiness impedes the approach of the incoming activated amino acid during the coupling step, slowing down reaction kinetics and often leading to incomplete reactions.
-
Electronic Effects: The electron-withdrawing nature of the phenyl ring can influence the acidity of the α-proton. This has potential implications for side reactions, most notably an increased risk of racemization during the carboxyl group activation step.[1]
These two factors are the primary drivers for the distinct challenges encountered when incorporating phenylserine into a peptide sequence compared to the relatively straightforward incorporation of serine.
Comparative Analysis of Reactivity in Fmoc-SPPS
The most common strategy for peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu orthogonal protection scheme.[2][3] In this context, the differences between serine and phenylserine become particularly evident.
Side-Chain Protection Strategy
Both serine and phenylserine possess a reactive side-chain hydroxyl group that requires protection to prevent side reactions such as O-acylation during synthesis.[4]
-
Serine: The standard and most widely used protecting group for the serine hydroxyl is the tert-butyl (tBu) ether.[5][6] Fmoc-Ser(tBu)-OH is a staple building block in SPPS, offering robust protection that is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and is cleanly removed during the final acidic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).
-
Phenylserine: For phenylserine, the tert-butyl ether is also the most common protecting group, yielding Fmoc-Phs(tBu)-OH. While it provides the necessary protection, the steric bulk of the tBu group, compounded by the adjacent phenyl ring, further exacerbates the steric hindrance around the reaction center. This makes the choice of coupling conditions even more critical than for Fmoc-Ser(tBu)-OH.
Figure 1. Structural comparison of Fmoc-Ser(tBu)-OH and Fmoc-Phs(tBu)-OH, highlighting the additional phenyl group that increases steric bulk in the latter.
Coupling Efficiency and Reagent Choice
The rate and completeness of the amide bond formation are critical for the overall purity of the final peptide. This is where the steric hindrance of phenylserine presents the most significant challenge.
-
Serine: Fmoc-Ser(tBu)-OH is generally considered an unproblematic residue to couple. Standard coupling reagents such as HBTU/HCTU or DIC/Oxyma in DMF typically drive the reaction to completion within a standard timeframe (e.g., 1-2 hours).[7][8]
-
Phenylserine: Due to its significant steric bulk, Fmoc-Phs(tBu)-OH is classified as a "difficult" or sterically hindered amino acid.[9][10] Standard coupling conditions may result in low yields and the formation of deletion sequences where the phenylserine residue is missing. To overcome this, more potent coupling reagents and modified protocols are necessary.
-
Uronium/Aminium Salts: More powerful activating reagents like HATU or HCTU are recommended.[7] These reagents form highly reactive OAt or 6-Cl-OBt esters, respectively, which can overcome the steric barrier more effectively than standard HBTU.
-
Longer Coupling Times & Double Coupling: Extending the coupling time (e.g., to 4 hours or overnight) is a common strategy. Alternatively, performing a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid, is often required to ensure the reaction goes to completion.[7]
-
Figure 2. Workflow for coupling a sterically hindered residue like Phenylserine, emphasizing monitoring and corrective actions.
Potential Side Reactions
Beyond coupling efficiency, the nature of the amino acid can influence the propensity for specific side reactions.
-
Racemization: Racemization, or epimerization, is the loss of stereochemical integrity at the α-carbon during the activation and coupling steps.[1][11]
-
Serine: While all amino acids are susceptible to some degree of racemization, serine is known to be somewhat prone, especially with certain activation methods or excess base.[7]
-
Phenylserine: The risk of racemization is theoretically higher for phenylserine. The phenyl group can stabilize the transient carbanion intermediate formed upon α-proton abstraction, thereby facilitating epimerization.[1] This is analogous to the increased racemization risk observed for phenylglycine. Therefore, minimizing the amount of base (e.g., DIEA or collidine) and using additives like OxymaPure or HOAt, which are known to suppress racemization, is crucial.[11]
-
-
O-Acylation: This occurs when the deprotected side-chain hydroxyl group is acylated instead of the N-terminal amine. The use of a robust protecting group like tBu effectively prevents this for both serine and phenylserine during the synthesis.[5]
Summary of Comparative Data
While direct, peer-reviewed comparative studies are scarce, the expected performance based on established principles of peptide chemistry can be summarized as follows:
| Parameter | Serine (Fmoc-Ser(tBu)-OH) | Phenylserine (Fmoc-Phs(tBu)-OH) | Rationale & Causality |
| Coupling Efficiency | High (>99% with standard protocols) | Moderate to Low (Requires optimization) | The phenyl group on the β-carbon creates significant steric hindrance, slowing reaction kinetics.[10] |
| Recommended Reagents | DIC/Oxyma, HBTU, HCTU | HATU , HCTU, PyAOP | More potent activating agents are needed to overcome the higher activation energy barrier caused by steric bulk.[7] |
| Typical Coupling Time | 1-2 hours | 2-4 hours, or double coupling | Slower reaction rates necessitate longer exposure to coupling reagents to achieve completion.[7] |
| Racemization Risk | Low to moderate | Moderate to High | The electron-withdrawing phenyl group can stabilize the enolate intermediate, increasing the rate of epimerization.[1] |
| Side-Chain Protection | tert-Butyl (tBu) is standard and effective.[6] | tert-Butyl (tBu) is standard but adds to steric bulk. | The tBu group provides robust acid-labile protection for the hydroxyl function in both cases.[5] |
Experimental Protocols
Standard Protocol for Coupling Fmoc-Ser(tBu)-OH
-
Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare the coupling solution: 4 eq. Fmoc-Ser(tBu)-OH, 3.9 eq. HCTU, and 8 eq. N,N-Diisopropylethylamine (DIEA) in DMF.
-
Add the solution to the resin and react for 1.5 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines.[12]
Optimized Protocol for Coupling Fmoc-Phs(tBu)-OH
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Prepare the coupling solution: 4 eq. Fmoc-Phs(tBu)-OH, 3.9 eq. HATU , and 8 eq. DIEA in DMF.
-
Add the solution to the resin and react for 3 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test.[12]
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 4 and 5 (double coupling).
Conclusion and Strategic Recommendations
The incorporation of phenylserine into a peptide sequence is a significantly greater synthetic challenge than the incorporation of serine. The primary obstacle is the steric hindrance imposed by the β-phenyl group, which mandates the use of more potent coupling reagents, extended reaction times, and often, double coupling protocols to achieve acceptable yields. Furthermore, the electronic properties of the phenyl ring introduce a heightened risk of racemization, requiring careful control of the reaction conditions, particularly the base concentration.
For researchers and drug development professionals, the key takeaway is that phenylserine cannot be treated as a simple analogue of serine in a synthetic plan. Its inclusion requires a deliberate strategy to mitigate incomplete couplings and preserve stereochemical integrity. By selecting the appropriate high-potency coupling reagents and implementing rigorous in-process monitoring, the successful synthesis of phenylserine-containing peptides can be reliably achieved.
References
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Gongstar. (2024). Comparison of Peptide Synthesis Methods and Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Greening Fmoc/tBu solid-phase peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8]. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine in a bradykinin peptide antagonist. Retrieved from [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 3. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Guide: Validation of Boc-D-threo-3-phenylserine via Thin-Layer Chromatography (TLC)
Executive Summary
Boc-D-threo-3-phenylserine (CAS: 102507-18-6) is a critical chiral building block in the synthesis of complex peptides and antibiotics.[1][2] Its structural integrity relies heavily on two factors: the stability of the tert-butyloxycarbonyl (Boc) protecting group and the purity of its stereochemistry (threo vs. erythro).
While Chiral HPLC is the gold standard for quantitative enantiomeric excess (% ee), Thin-Layer Chromatography (TLC) remains the most efficient "at-line" tool for monitoring reaction progress and detecting diastereomeric impurities (erythro isomers) and degradation products (free amines). This guide provides a validated framework for using TLC not just for identification, but as a semi-quantitative validation tool.
Part 1: The Challenge of Stereochemical Validation
The synthesis of phenylserine derivatives often produces a mixture of diastereomers (threo and erythro).
-
Threo (2R, 3S): The desired pharmacophore in many applications.
-
Erythro (2R, 3R): A common impurity with distinct physical properties but similar polarity.
Why TLC? Unlike enantiomers, which require chiral stationary phases to separate, diastereomers have different internal energies and dipole moments. This allows them to be separated on standard silica gel, provided the solvent system is tuned to exploit subtle differences in hydrogen bonding between the hydroxyl (-OH) and carbamate (-NHBoc) groups.
Part 2: Comparative Analysis – TLC vs. Alternatives
To validate Boc-D-threo-3-phenylserine effectively, one must understand where TLC fits in the analytical ecosystem.[2]
Table 1: Analytical Method Comparison
| Feature | TLC (Silica Gel 60 F254) | Chiral HPLC | 1H-NMR |
| Primary Utility | Rapid reaction monitoring; Diastereomer detection.[2] | Quantitative purity; Enantiomeric excess (L vs D).[2] | Structural confirmation; Absolute stereochemistry ( |
| Cost/Run | < $1.00 | > $50.00 (Column wear + Solvents) | High (Instrument time) |
| Time to Result | 5–10 minutes | 20–45 minutes | 15–30 minutes |
| Diastereomer Separation | Good ( | Excellent (Baseline resolution) | Excellent (Distinct chemical shifts) |
| Enantiomer Separation | Poor (Requires chiral plates) | Excellent | None (Unless chiral shift reagent used) |
| Limit of Detection | ~0.1 - 0.5 µg (UV/Stain dependent) | < 0.01 µg | ~1 mg |
Part 3: Optimized TLC Protocol
This protocol is designed to maximize the resolution between the target threo compound, the erythro impurity, and the deprotected free amine.
Materials
-
Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Reference Standards: Pure Boc-D-threo-3-phenylserine; (Optional) Erythro-isomer mixture.[2]
-
Visualization: UV Lamp (254 nm) and Ninhydrin Stain.[3]
Mobile Phase Optimization
Standard amino acid mobile phases (e.g., n-Butanol/AcOH/Water) are often too polar for Boc-protected derivatives, causing them to run with the solvent front (
Recommended Solvent Systems:
-
System A (General Purity): Hexane : Ethyl Acetate : Acetic Acid (50 : 50 : 1)
-
Purpose: Balances the lipophilicity of the Boc/Phenyl groups with the polarity of the carboxylic acid. Acetic acid suppresses "tailing" by keeping the carboxylic acid protonated.
-
-
System B (Diastereomer Resolution): Chloroform : Methanol : Acetic Acid (90 : 9 : 1)
-
Purpose: Chlorinated solvents often provide better selectivity for diastereomeric pairs of phenylserine derivatives due to specific solvation of the phenyl ring.
-
Visualization Logic
Boc-amino acids do not react immediately with Ninhydrin because the amine is protected. A dual-visualization strategy is required.
Diagram 1: Visualization Workflow
Caption: Dual-mode visualization ensures detection of both the aromatic core (UV) and the amino-acid backbone (Stain).
Part 4: Experimental Data & Interpretation
Expected Retention Factors ( )
Note: Values are approximate and dependent on humidity and plate activation.
Solvent System: Hexane : EtOAc : AcOH (50:50:1)
| Compound | Approx | Appearance (UV 254) | Appearance (Ninhydrin + Heat) |
| Boc-D-threo-3-phenylserine | 0.45 | Strong Absorbance | Purple (delayed) |
| Erythro-impurity | 0.52 | Strong Absorbance | Purple (delayed) |
| Free Amine (Deprotected) | 0.05 - 0.10 | Strong Absorbance | Red/Purple (Immediate) |
| Boc-anhydride (Reagent) | 0.80+ | Weak/None | No reaction |
Interpretation of Diastereomers:
In many solvent systems, the erythro isomer forms an intramolecular hydrogen bond between the carbamate -NH and the hydroxyl -OH more effectively than the threo isomer. This reduces the erythro isomer's interaction with the silica, causing it to elute slightly higher (
Validation Criteria
To validate the batch using TLC, the following criteria must be met:
-
Single Spot (UV): No secondary spots visible under UV at 254nm.
-
Single Spot (Stain): No baseline material (indicates free amine/degradation).
-
Co-spotting: When co-spotted with a known high-purity standard, the sample must appear as a single, tight spot, not a "figure-8" or elongated streak.
Part 5: Troubleshooting & Self-Validation System
A robust protocol must account for failure modes. Use this logic tree to resolve separation issues.
Diagram 2: Troubleshooting Logic
Caption: Decision matrix for optimizing TLC resolution of Boc-phenylserine derivatives.
Critical Warning: Acid Sensitivity
While acetic acid is recommended to reduce tailing, avoid strong acids (like HCl or H2SO4) in the mobile phase or visualization sprays prior to heating. The Boc group is acid-labile. If the spot turns red/purple with Ninhydrin without heating, your sample may have partially deprotected on the plate or during storage.
References
-
Chemistry LibreTexts. "Visualizing TLC Plates." LibreTexts. Accessed February 9, 2026.[3] [Link]
-
Curly Arrow. "Ninhydrin Stain and Boc-Protection." Curly Arrow Blog. Accessed February 9, 2026.[3] [Link]
-
FooDB. "L-Threo-3-phenylserine Properties and Derivatives."[2] FooDB. Accessed February 9, 2026.[3] [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Boc-D-threo-3-phenylserine
Executive Summary: Immediate Action Plan
Boc-D-threo-3-phenylserine (CAS: 102507-18-6 or stereoisomer equivalents) is a protected amino acid derivative commonly used as a chiral building block in peptide synthesis. While not classified as acutely toxic (P-List) under RCRA, it is a chemical irritant and must be managed as hazardous waste.
Critical Safety Directive:
NEVER dispose of Boc-protected amino acids in waste containers containing strong acids (e.g., Trifluoroacetic acid - TFA). The acid-labile Boc group will deprotect, releasing isobutylene gas and CO₂, which can rapidly over-pressurize and rupture sealed waste vessels.
Hazard Identification & Chemical Logic
To handle this compound safely, you must understand its chemical behavior, not just its regulatory classification.
GHS Classification (Self-Validating Data)
Treat this substance as a Category 2 Irritant .
| Hazard Class | GHS Code | Hazard Statement | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Double-gloving (Nitrile) required. |
| Eye Irritation | H319 | Causes serious eye irritation | Safety goggles (ANSI Z87.1) are non-negotiable. |
| STOT-SE | H335 | May cause respiratory irritation | Handle only in a certified fume hood. |
The "Boc" Stability Factor
The tert-butyloxycarbonyl (Boc) group is designed to be cleaved by acids.[1] In a disposal context, this is a reactivity hazard .
-
Mechanism:
-
Risk: If you discard 50g of old Boc-phenylserine into a waste carboy containing acidic peptide cleavage waste, you generate significant moles of gas. If the cap is tightened immediately, the container may explode.
Pre-Disposal Treatment & Segregation
Before moving to the disposal bin, verify the state of the material.
Compatibility Matrix
-
Incompatible: Strong Acids (HCl, TFA, H₂SO₄), Strong Oxidizers, Strong Alkalis.
-
Compatible: Non-halogenated organic solvents (Methanol, Ethanol), Halogenated solvents (DCM - if no acid present).
Solid Waste Segregation
-
Purity Check: Is the material pure solid or a reaction mixture?
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar or double-bag in thick (minimum 2 mil) polyethylene bags.
-
Labeling: Must read "Hazardous Waste - Solid - Irritant."
Disposal Workflow
The following decision tree guides you through the disposal process based on the physical state of the waste.
Figure 1: Decision logic for disposing of Boc-protected amino acids, highlighting the critical acid-compatibility check.
Accidental Release Measures (Spill Protocol)
In the event of a powder spill outside the fume hood, follow this protocol to minimize inhalation and contamination.
Spill Response Workflow
Figure 2: Step-by-step response for solid spills.
Detailed Cleanup Steps
-
Evacuate & Ventilate: If the spill is large (>100g) and outside a hood, evacuate the immediate area to allow dust to settle.
-
Dampen: Do not dry sweep. Gently cover the powder with paper towels dampened with water or ethanol. This prevents the generation of airborne dust (STOT-SE hazard).[2][3][4]
-
Scoop: Use a plastic scoop or dustpan dedicated to chemical waste. Place material into a clear plastic bag.
-
Wipe Down: Clean the surface with acetone or ethanol to remove organic residue, followed by a soap and water wash.
-
Final Disposal: The paper towels, gloves, and scoop residue must be disposed of in the Solid Hazardous Waste bin, not the regular trash.
References
-
Fisher Scientific. (2021). Safety Data Sheet: N-Boc-DL-phenylglycine (Analogous Structure). Retrieved from
-
Santa Cruz Biotechnology. (2023). Boc-D-threo-3-phenylserine Product Data. Retrieved from
-
UC San Diego. (2024). Chemical Compatibility Guidelines.[5] Retrieved from
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Cleavage.[1] Retrieved from
Sources
Personal protective equipment for handling Boc-D-threo-3-phenylserine
Executive Summary
Boc-D-threo-3-phenylserine (CAS: 102507-18-6) is a high-value, chiral amino acid derivative used primarily as a building block in the synthesis of complex peptides and antibiotics.[1][2] While often classified as "non-hazardous" or a mild irritant under GHS criteria, its physical form—typically a fine, electrostatic powder—presents specific operational challenges.
This guide moves beyond basic compliance. It addresses the "Invisible Risks" : particulate inhalation, cross-contamination of enantiomers, and static-induced sample loss.[1][2] The protocols below are designed to protect both the operator from the chemical and the chemical from the operator.
Part 1: Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of exposure.
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation | High | As a fine powder, this compound creates aerosols easily.[1][2] While acute toxicity is low, chronic inhalation of amino acid derivatives can sensitize the respiratory tract. |
| Static Electricity | Critical | Boc-protected amino acids are lipophilic and prone to triboelectric charging.[1][2] Static discharge disperses the powder, increasing inhalation risk and causing loss of expensive chiral material. |
| Skin Contact | Moderate | Potential irritant (H315).[1][2] The Boc group increases lipophilicity, potentially aiding dermal absorption compared to free amino acids. |
| Eye Contact | Moderate | Mechanical irritation from dust and chemical irritation (H319).[2] |
Part 2: PPE Matrix (Personal Protective Equipment)
Rationale: Standard lab PPE is insufficient for fine, static-prone powders.[1][2] We employ a "Barrier & Containment" strategy.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100 | If weighing outside a fume hood (not recommended), a P100 respirator is required to block 99.97% of particulates.[1][2] In a functioning hood, this is secondary backup. |
| Hand Protection | Nitrile (4-6 mil) | Dry Solid: Standard nitrile is sufficient.In Solution (DCM/DMF): Double-gloving is mandatory.[1][2] Chlorinated solvents (DCM) permeate nitrile in <5 mins, carrying the solute with it. |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are inadequate for fine powders that drift.[1][2] Goggles seal the ocular area from airborne dust. |
| Body Protection | Anti-Static Lab Coat | Cotton-blend coats are preferred over synthetic fibers (polyester) which generate static fields that attract/repel the powder.[1][2] |
Part 3: Operational Protocol (The "Static-Free" Workflow)
Objective: Transfer the solid without dispersion or contamination.
Step 1: Engineering Controls Setup
-
Airflow Check: Ensure Fume Hood face velocity is 0.3–0.5 m/s. Too high (>0.6 m/s) will blow the powder away; too low (<0.3 m/s) fails to contain it.[2]
-
Ionization (Crucial): Place a polonium anti-static strip or an electronic ionizer bar inside the balance draft shield 30 seconds before weighing.[2]
-
Why: This neutralizes the triboelectric charge on the spatula and weighing boat, preventing the powder from "jumping."
-
Step 2: The Weighing Procedure
-
Don PPE: Put on nitrile gloves and roll the cuff over the lab coat sleeve.
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).
-
Transfer: Use a PTFE-coated spatula .[1][2] Metal spatulas can create spark discharges; PTFE is inert and reduces static adhesion.[2]
-
Containment: Weigh directly into a tared flask or vial, not onto weighing paper (which maximizes surface area for static loss).
Step 3: Solubilization (If applicable)
-
Solvent Choice: If dissolving in DMF or DCM, immediately upgrade to double-gloves.[1][2]
-
Sequence: Add solvent to the powder, not powder to the solvent, to minimize splash-back of the active compound.[1]
Part 4: Waste & Disposal Strategy
Disposal is dictated by the solvent system, as the solid itself is generally classified as non-hazardous organic waste.
-
Solid Waste:
-
Liquid Waste:
-
Spill Cleanup:
Part 5: Visual Workflow (Graphviz)
The following diagram illustrates the decision logic for handling this material, emphasizing the critical "Static Check" often missed in standard protocols.
Caption: Operational logic flow for handling Boc-D-threo-3-phenylserine, highlighting the critical intervention point for static control and PPE escalation during solubilization.
References
-
PubChem. (n.d.).[1][2] Boc-D-phenylalanine (Analogous Safety Profile). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2]
-
Sigma-HSE. (2024). How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities. Retrieved October 26, 2023, from [Link][2]
-
McGill University. (n.d.).[1][2] Hazardous Waste Management Guidelines. Environmental Health and Safety. Retrieved October 26, 2023, from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
